2,2'-Dipicolylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-3-7-14-11(5-1)9-13-10-12-6-2-4-8-15-12/h1-8,13H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZQYLBVMZGIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061767 | |
| Record name | N-(2-Pyridylmethyl)pyridine-2-methylamine | |
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Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,2'-Dipicolylamine | |
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CAS No. |
1539-42-0 | |
| Record name | Bis(2-pyridylmethyl)amine | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-42-0 | |
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| Record name | 2,2'-Dipicolylamine | |
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| Record name | 2,2'-Dipicolylamine | |
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| Record name | 2-Pyridinemethanamine, N-(2-pyridinylmethyl)- | |
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| Record name | N-(2-Pyridylmethyl)pyridine-2-methylamine | |
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| Record name | N-(2-pyridylmethyl)pyridine-2-methylamine | |
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| Record name | 2,2'-DIPICOLYLAMINE | |
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Synthetic Methodologies and Derivatization Strategies for 2,2 Dipicolylamine Ligands
Established Synthetic Routes for 2,2'-Dipicolylamine
The synthesis of this compound (DPA) can be achieved through several established methods. One common approach involves the reductive amination of pyridine-2-carboxaldehyde with 2-picolylamine. wikipedia.org Another prevalent method is the double alkylation of an amine source with 2-(halomethyl)pyridine, such as 2-(bromomethyl)pyridine (B1332372) hydrobromide. nih.gov A two-step synthesis is also widely employed, beginning with the nucleophilic attack of 2-aminomethylpyridine on pyridine-2-carbaldehyde to form an N-(2-pyridylmethyl)-2-pyridylmethanimine intermediate, which is subsequently reduced to yield DPA. polimi.it
Advanced Functionalization Approaches for this compound Derivatives
The inherent reactivity of the secondary amine in the this compound scaffold provides a focal point for a variety of functionalization strategies, enabling the synthesis of a diverse library of derivatives. polimi.it
Alkylation of the Amine Moiety
Direct alkylation of the secondary amine is a fundamental strategy for introducing a wide range of substituents. This is typically achieved by reacting this compound with an appropriate alkyl halide. For instance, N-propargyl-di(2-picolyl)amine, a key intermediate for click chemistry applications, is synthesized by refluxing DPA with propargyl bromide in acetonitrile. polimi.it Other examples include the reaction of DPA with ω-iodoaliphatic carboxylic esters to produce di(2-pyridylmethylamino)alkanoic esters and the use of various alkylating agents to introduce functional groups for specific applications, such as conjugation to peptide nucleic acids (PNA). nih.govsigmaaldrich.com
A variety of alkylated DPA derivatives have been synthesized for different purposes. The table below summarizes some examples.
| Starting Material (DPA) | Reagent | Product | Application |
| This compound | 4'-Bromomethylbiphenyl | 1-([1,1'-Biphenyl]-4-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine | Photosensitizer for DNA photocleavage mdpi.com |
| This compound | 4'-Bromomethyl-2-cyanobiphenyl | 2'-((Bis(pyridin-2-ylmethyl)amino)methyl)-[1,1'-biphenyl]-2-carbonitrile | Precursor for antihypertensive agent analogs mdpi.com |
| This compound | ω-Iodoaliphatic carboxylic esters | Di(2-pyridylmethylamino)alkanoic esters | General synthesis sigmaaldrich.com |
Integration of Triazole Rings via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for incorporating triazole rings into the DPA framework. polimi.itsid.ir This approach typically involves the initial synthesis of an alkyne-functionalized DPA derivative, such as N-propargyl-di(2-picolyl)amine, which is then reacted with various organic azides. polimi.itresearchgate.net The resulting triazole ring can enhance the chelating capabilities of the ligand and serve as a versatile linker to other molecular entities. polimi.itresearchgate.net This strategy has been employed to connect DPA to peptide backbones and to create complex, multi-component sensor systems. researchgate.net The 1,2,3-triazole formed in this reaction can also participate in the coordination of metal ions. acs.org
Intermolecular [3+2] Cycloaddition Reactions for Pyrrolidine Derivatives
Intermolecular [3+2] cycloaddition reactions provide a pathway to synthesize pyrrolidine-functionalized DPA derivatives. polimi.it This transformation involves the reaction of an azomethine ylide, generated in situ, with a dipolarophile. For example, azomethine ylides can be generated from picolylamine-based imines and react with fullerenes to yield pyrrolidinofullerenes. researchgate.net This method allows for the creation of complex heterocyclic structures appended to the DPA core. polimi.itresearchgate.net More broadly, [3+2] cycloadditions are a powerful tool for constructing five-membered rings with high stereocontrol. rsc.orgstudysmarter.co.uk
Sulfonamide Derivatization Strategies
The secondary amine of this compound can be readily derivatized to form sulfonamides. sjp.ac.lk This is typically achieved by reacting DPA with a sulfonyl chloride in the presence of a base. semanticscholar.org This strategy has been used to append a variety of functional groups to the DPA core, including those with potential biological activity. semanticscholar.orgsjp.ac.lkresearchgate.net The resulting sulfonamide ligands have been used to synthesize metal complexes with interesting photophysical and biological properties. researchgate.netacs.org
The following table presents examples of sulfonamide derivatives of DPA.
| Starting Material (DPA) | Reagent | Product | Application |
| This compound | 1-Naphthalene sulfonyl chloride | N(SO2(1-nap))dpa | Anticancer agent precursor semanticscholar.org |
| This compound | 2-Naphthalene sulfonyl chloride | N(SO2(2-nap))dpa | Anticancer agent precursor semanticscholar.org |
| This compound | Piperidine-1-sulfonyl chloride | N(SO2pip)dpa | Anticancer agent precursor semanticscholar.org |
| This compound | Biphenyl sulfonyl chloride | N(SO2(bip))dpa | Fluorescent sensor for Fe3+ acs.org |
| This compound | Azobenzene (B91143) sulfonyl chloride | N(SO2(azobenz))dpa | Fluorescent sensor for Fe3+ acs.org |
Carbohydrate-Appended this compound Ligands
Appending carbohydrate moieties to the this compound scaffold is a strategy employed to enhance the biocompatibility and targeting capabilities of its metal complexes. sjp.ac.lknih.govacs.org One common approach involves attaching the carbohydrate to the DPA chelating unit via a spacer, such as an ethylene (B1197577) group. nih.govacs.org For example, ligands like 2-(bis(2-pyridinylmethyl)amino)ethyl-β-D-glucopyranoside have been synthesized and complexed with metals for potential imaging applications. nih.govacs.org The synthesis can also involve the glycosylation of a DPA derivative. maynoothuniversity.ieacs.org These carbohydrate-DPA conjugates are of interest in the development of radiopharmaceuticals and other biologically active compounds. nih.govacs.orgglenresearch.com
Incorporation of Antioxidant Moieties (e.g., Di-tert-butylphenol)
The functionalization of this compound (DPA) ligands with antioxidant groups combines the metal-chelating properties of the DPA scaffold with the radical-scavenging capabilities of the antioxidant. A key example of this strategy is the incorporation of a 2,6-di-tert-butylphenol (B90309) moiety.
Table 1: Metal Complexes of this compound with a Di-tert-butylphenol Moiety
| Compound | Formula | Reference |
|---|---|---|
| Zinc Complex | [ZnCl2L] | rsc.org |
| Manganese Complex | [MnCl2L] | rsc.org |
| Iron Complex | [FeCl2L] | rsc.org |
| Cobalt Complex | [CoCl2L] | rsc.org |
| Nickel Complex | [NiCl2L] | rsc.org |
| Manganese Acetate (B1210297) Complex | [Mn(OAc)2L] | molaid.com |
(Where L = [N-(3,5-Di-tert-butyl-4-hydroxybenzyl)-N,N-di-(2-pyridylmethyl)]amine)
Synthesis of Diamido-2,2'-Dipicolylamine Ligands
Introducing amide functionalities into the this compound scaffold is a significant strategy for creating ligands with tailored properties, particularly for anion recognition. An efficient method for the synthesis of 6,6′-diamido-2,2′-dipicolylamines (DA-DPAs) has been developed. rsc.org This synthetic route is based on a retrosynthetic analysis that employs the Boekelheide rearrangement as a key step. rsc.orgacs.org The Boekelheide rearrangement is a chemical reaction of pyridine-N-oxides that facilitates the introduction of functional groups onto the pyridine (B92270) ring. This strategy allows for the production of the desired functionalized DA-DPA ligands in satisfactory yields and with high purity, where intermediates can be readily purified using silica (B1680970) gel column chromatography. rsc.org These diamido-DPA ligands are designed for applications such as phosphate (B84403) anion sensing when complexed with metal ions. rsc.org
Phosphoramidite (B1245037) Modification for Oligonucleotide Conjugation
To integrate the unique metal-chelating properties of this compound into biological systems, it can be conjugated to biomolecules like oligonucleotides. This is achieved by modifying the DPA ligand into a phosphoramidite derivative. Phosphoramidites are the chemical building blocks used in the automated solid-phase synthesis of DNA and RNA. thermofisher.com
By converting DPA into a phosphoramidite, it can be incorporated at specific positions within an oligonucleotide sequence during its synthesis. biosyn.com This modification allows for the creation of metallo-DNA or metallo-RNA, where the DPA moiety can selectively bind to metal ions. Such metal-chelate modified oligonucleotides are valuable tools in molecular biology and nanotechnology, with potential applications in the sequence-selective cleavage of DNA and the development of metal-based molecular-scale devices. biosyn.com The modification of oligonucleotides with chelating agents like DPA can also enhance their stability and resistance to nuclease degradation, which is particularly important for therapeutic applications. thermofisher.com
Stereoselective Synthesis and Chiral Ligand Design
The design of chiral this compound-based ligands is crucial for applications in asymmetric catalysis. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral product.
One effective method involves multicomponent one-pot reactions to generate chiral DPA-based complexes. researchgate.net For example, the reaction of an N-substituted ethylenediamine, pyridine-2-carboxaldehyde, a primary alcohol or thiol, and a metal salt (like ZnCl2) can yield chiral complexes containing a DPA skeleton. researchgate.netresearchgate.net This approach can form ligands with two stereocenters and a hemiaminal ether or thioether moiety, with the potential for stereoselective self-assembly of specific diastereomers (syn or anti). researchgate.net The geometry of the resulting metal complex can be influenced by the specific stereoisomer of the ligand formed. researchgate.net
Another strategy for designing chiral DPA ligands is to start with a chiral precursor. For instance, a commercially available chiral picolylamine can be used as a building block. uni-marburg.de Through successive reductive amination reactions, a chiral pentadentate ligand incorporating the DPA motif can be synthesized. uni-marburg.de This approach allows for the creation of stereogenic-at-metal complexes, where the chirality of the ligand can direct the formation of a specific diastereomer of the final complex. uni-marburg.de The development of novel chiral ligands derived from structures like camphor (B46023) also provides a pathway to tunable bipyridine-type ligands, which share a structural basis with DPA. hawaii.edu
Coordination Chemistry of 2,2 Dipicolylamine Metal Complexes
Fundamental Principles of 2,2'-Dipicolylamine Coordination
This compound, with the chemical formula HN(CH₂C₅H₄N)₂, functions as a classic tridentate ligand, coordinating to metal centers through the nitrogen atoms of its two pyridine (B92270) rings and the central secondary amine nitrogen. guidechem.comsjp.ac.lkwikipedia.org This N,N,N-chelation results in the formation of two stable five-membered rings upon complexation, a key factor in the stability of its metal complexes. sjp.ac.lk The compound is particularly effective in forming stable complexes with transition metals such as zinc and copper. guidechem.com
The conjugated system of the pyridine rings in the DPA moiety allows for delocalization of excited electrons during metal-to-ligand charge transfer (MLCT) transitions, a property that has been exploited in the development of fluorescent probes. sjp.ac.lk The inherent flexibility of the DPA ligand framework also contributes to the good redox and catalytic capabilities observed in many of its metal complexes. sjp.ac.lk
Structural Diversity and Geometry of Metal-2,2'-Dipicolylamine Complexes
The coordination of this compound to metal ions gives rise to a remarkable structural diversity. sjp.ac.lk The flexible nature of the ligand, combined with the varied coordination preferences of different metal ions, allows for the formation of complexes with a range of coordination numbers and geometries. sjp.ac.lk The aromatic pyridine rings are also significant, as they can engage in π-π stacking interactions, further influencing the solid-state structures of these complexes. sjp.ac.lk
Mononuclear complexes of DPA are common and have been synthesized with metal centers in four, five, or six-coordination environments. sjp.ac.lk These complexes are typically formed by reacting DPA with a metal salt in an appropriate solvent. For instance, the reaction of DPA with zinc chloride can yield a five-coordinate complex, [Zn(DPA)Cl₂], where the zinc ion is bound to the three nitrogen atoms of the DPA ligand and two chloride ions, resulting in a structure containing two five-membered chelate rings. sjp.ac.lk
An example of the structural versatility is seen in platinum complexes where N-sulfonyl-substituted DPA ligands bind in a bidentate fashion through the two pyridyl nitrogens, forming an unusual eight-membered chelate ring and resulting in a four-coordinate, square-planar platinum(II) center. sjp.ac.lkrsc.org In other cases, mononuclear species like [Cu(hfac)₂(L)] and [Ni(hfac)₂(L)] (where L is a tetrazine-based DPA derivative) feature the ligand acting in a bidentate mode. mdpi.com
Table 1: Examples of Characterized Mononuclear this compound Complexes
| Complex Formula | Metal Ion | Coordination Number | Geometry | Key Structural Feature | Reference(s) |
|---|---|---|---|---|---|
| [Zn(DPA)Cl₂] | Zn(II) | 5 | Distorted Trigonal Bipyramidal | Two five-membered chelate rings | sjp.ac.lk |
| [PtCl₂(N(SO₂R)dpa)] | Pt(II) | 4 | Square Planar | Bidentate coordination forming an 8-membered ring | sjp.ac.lkrsc.org |
| [Cu(hfac)₂(L)] | Cu(II) | 6 | Distorted Octahedral | Bidentate ligand coordination | mdpi.com |
| [Re(L¹)(CO)₃]Cl | Re(I) | 6 | Facial Tricarbonyl | Pendant carbohydrate moiety | acs.org |
The design and synthesis of multinuclear complexes containing DPA are often achieved by utilizing the bridging capability of the ligand, particularly after the deprotonation of the central amine. sjp.ac.lk This deprotonated nitrogen can bridge two metal ions, facilitating the assembly of binuclear or polynuclear structures. The nature of the metal ion and the presence of other ancillary ligands also play a critical role in directing the synthesis towards these higher-order species. sjp.ac.lk
For example, a dinuclear zinc complex has been characterized where two zinc ions are bridged by two acetate (B1210297) anions, with each zinc also coordinated to a DPA ligand. acs.org This complex features a unique structure with a charged interior and a lipophilic exterior. acs.org Similarly, ligands incorporating two DPA units linked by a spacer can readily form dinuclear complexes. A biphenol-based ligand functionalized with two DPA arms was shown to form a stable dinuclear Zn₂²⁺ complex upon addition of zinc ions. rsc.org
The synthesis of binuclear palladium(II) complexes has also been reported, where ligands featuring two DPA arms connected by a dithioether linker coordinate to two separate palladium centers. researchgate.net Another strategy involves using a bridging ligand like 3,6-bis(picolylamino)-1,2,4,5-tetrazine (L), which can coordinate to two metal centers simultaneously to form binuclear complexes such as [{Cu(hfac)₂}₂(µ-L)] and [{Ni(hfac)₂}₂(µ-L)]. mdpi.com
Modification of the DPA ligand by substituting the proton on the central amine nitrogen (N'-substitution) has a profound impact on the resulting metal complexes' formation, stoichiometry, and geometry. sjp.ac.lkresearchgate.net Introducing different functional groups at this position can alter the steric and electronic properties of the ligand, thereby influencing its coordination behavior.
Substituting the amine proton with a sulfonyl group (R-SO₂), for instance, creates N-sulfonylated DPA ligands that form stable metal-to-nitrogen bonds. sjp.ac.lk The steric bulk of the N'-substituent can be a deciding factor between the formation of monomeric or dimeric species. Studies on cadmium(II) complexes have shown that the choice of the N'-substituent group directly affects whether a monomeric or dimeric complex is formed. researchgate.net
The coordinating ability of the substituent itself can also dictate the final structure. For example, when the N'-substituent is a non-coordinating aniline (B41778) group, the resulting Zn(II) complex adopts a distorted tetrahedral geometry where the ligand is bidentate, forming an eight-membered chelate ring. researchgate.net In contrast, when the substituent is a coordinating cyclohexylamine (B46788) group, it participates in binding to the metal center, leading to five-coordinate or seven-coordinate complexes with Cu(II) and Zn(II), respectively. researchgate.net This demonstrates that N'-substitution is a powerful tool for tuning the structural and, consequently, the functional properties of DPA-based metal complexes.
Metal Ion Selectivity and Affinity
A key feature of the this compound ligand scaffold in coordination chemistry is its pronounced selectivity for certain metal ions, which is fundamental to its application in areas like chemical sensing and biological imaging. acs.orgnih.gov
The this compound moiety is renowned for its high affinity and specificity for zinc(II) ions, especially in comparison to other biologically abundant cations such as Na⁺, K⁺, Ca²⁺, and Mg²⁺. acs.orgnih.gov This selectivity is a cornerstone of its widespread use in the design of fluorescent sensors for detecting mobile Zn(II) in biological systems. nih.gov The tridentate N₃ donor set of DPA provides a favorable coordination environment for the d¹⁰ Zn(II) ion.
This inherent selectivity has been demonstrated in various systems. For example, nanochannels modified with covalently immobilized DPA molecules exhibit a highly selective response to zinc ions over other common metal ions. nih.gov Furthermore, synthetic molecular probes that incorporate a Zn(II)-DPA complex as the recognition unit can selectively target and bind to anionic biological membranes. nih.gov
The affinity of the DPA scaffold for Zn(II) can be modulated through structural modifications. While DPA itself binds Zn(II) strongly, replacing one of the 2-picolyl groups with a 4-picolyl group to create (2-picolyl)(4-picolyl)amine (2,4-DPA) results in a lower binding affinity for Zn(II). acs.orgnih.gov This modification, however, retains the crucial selectivity for zinc over other physiologically relevant cations, allowing for the design of sensors tailored to detect higher concentrations of Zn(II). acs.orgnih.gov The DPA site has also been shown to selectively bind Zn²⁺ in heterometallic systems that also contain a bipyridine site designed to bind other metals like Rh⁺. acs.org This differential affinity allows for the controlled, stepwise synthesis of multimetallic complexes. acs.org
Coordination with Copper(II) Ions
This compound (dpa) readily forms complexes with copper(II) ions, exhibiting a range of coordination geometries influenced by factors such as counter-ions and the stoichiometry of the reactants. A notable example is the complex bis(dipicolylamine)copper(II) tetrafluoroborate, Cu(dpa)2(BF4)2, which crystallizes with two distinct coordination geometries within the same unit cell: a hexacoordinate and a pentacoordinate cation. acs.orgnih.gov
In the hexacoordinate species, the two dpa ligands adopt a trans-facial arrangement. acs.org The coordination sphere around the copper(II) ion is a tetragonally distorted octahedron. acs.orgnih.gov Two pyridine nitrogens and the two secondary amine nitrogens form the equatorial plane, while the other two pyridine nitrogens occupy the axial positions. acs.orgnih.gov
The pentacoordinate cation displays a square-pyramidal geometry. acs.orgnih.gov In this arrangement, one dpa ligand acts as a tridentate ligand, binding to the copper ion in the equatorial plane. The second dpa ligand behaves in a bidentate fashion, with one pyridine nitrogen in the equatorial plane and the secondary amine nitrogen in the axial position. acs.orgnih.gov The remaining pyridine ring of this second dpa ligand is uncoordinated. acs.orgnih.gov
The flexibility of dpa as a ligand allows it to coordinate both facially and meridionally to copper(II). acs.org The Jahn-Teller effect, which describes the geometrical distortion of non-linear molecules in a degenerate electronic state, contributes to the "plasticity" of the copper(II) coordination sphere, allowing for these varied geometries. acs.org
Furthermore, dpa can be incorporated into more complex ligand structures. For instance, a dpa-tethered thioglycoside ligand has been synthesized and complexed with copper(II) chloride to form a chloride-bound species. nih.gov X-ray crystallography of this complex and its corresponding O-glycoside analog revealed similar copper coordination geometries. nih.gov
Complexation with First-Row Transition Metals (e.g., Iron(II), Cobalt(II), Nickel(II), Manganese(II))
This compound forms stable complexes with a variety of first-row transition metals, including iron(II), cobalt(II), nickel(II), and manganese(II). rsc.orgsigmaaldrich.comresearchgate.net In these complexes, the dpa ligand typically acts as a tridentate chelator, coordinating to the metal center through its three nitrogen atoms. sigmaaldrich.com The resulting complexes often exhibit octahedral or distorted octahedral geometries, with the remaining coordination sites occupied by other ligands, such as halides or solvent molecules. rsc.orgsigmaaldrich.comnih.gov
For example, a series of complexes with the general formula [MX2L], where M = Mn, Fe, Co, Ni, X = Cl or OAc, and L is a dpa ligand functionalized with an antioxidant 2,6-di-tert-butylphenol (B90309) moiety, have been synthesized and characterized. rsc.orgsigmaaldrich.com The molecular structures of the manganese and zinc analogues were confirmed by X-ray crystallography to have the metal atom coordinated by the two pyridyl nitrogen atoms, one amine nitrogen atom, and two chloride ions. scispace.com
The study of these first-row transition metal complexes with dpa and its derivatives is significant for understanding their potential applications. For instance, complexes of Cu(II), Co(II), Zn(II), Fe(II), and Ni(II) with dpa have been investigated for their ability to degrade nerve agent surrogates. sjp.ac.lk Additionally, research has explored the use of Ni(II), Cu(II), Mn(II), and Fe(II) complexes with dpa derivatives as models for enzymes like quercetin (B1663063) 2,4-dioxygenase. nih.govrsc.org
Palladium(II) and Platinum(II) Complexation and Planar Geometries
This compound and its derivatives form square-planar complexes with palladium(II) and platinum(II). researchgate.netnih.govrsc.org This geometry is a common feature for d⁸ metal ions like Pd(II) and Pt(II). The dpa ligand typically coordinates in a tridentate fashion, occupying three of the four coordination sites in the square plane. The fourth site is usually occupied by a monodentate ligand, such as a halide. nih.govnih.gov
For instance, platinum(II) complexes with the general formula [Pt(L)Cl]Cl, where L is a dpa-based ligand, have been synthesized. The crystal structure of one such complex confirmed a deformed square-planar geometry around the platinum center, with a PtN₃Cl core. nih.gov Similarly, palladium(II) complexes with dpa-functionalized ligands have been shown to adopt a slightly distorted square-planar geometry, with the palladium atom coordinated to the three nitrogen atoms of the dpa moiety and a chloride ion. researchgate.net
The formation of planar complexes with Pd(II) and Pt(II) is a key feature that has been explored in various applications. The planarity of these complexes can facilitate interactions with biological macromolecules, such as DNA. nih.gov For example, Pt(II) complexes with dpa have been studied for their binding to guanine (B1146940) residues in DNA, which can lead to structural distortions associated with anticancer activity. nih.gov The steric bulk of the dpa ligand within the coordination plane can impede the rotation of the guanine base, an interaction that is influenced by the geometry of the complex. nih.gov
Rhenium and Technetium Complexation for Radiopharmaceutical Applications
The coordination of this compound (dpa) and its functionalized derivatives with rhenium (Re) and technetium (Tc) has been extensively investigated for the development of radiopharmaceuticals. nih.govnih.govnih.gov The most common approach involves the use of the fac-[M(CO)₃]⁺ core (where M = Re or ⁹⁹ᵐTc), which readily complexes with tridentate ligands like dpa. nih.govnih.govacs.org
Dpa-based ligands have been designed to incorporate various functional groups to target specific biological molecules or processes. For example, carbohydrate-appended dpa ligands have been complexed with the {M(CO)₃}⁺ core to create potential imaging agents. nih.govacs.org The resulting Re and ⁹⁹ᵐTc complexes were found to be stable, and their biodistribution showed rapid clearance from non-target tissues. nih.gov
Another strategy involves the use of isothiocyanate-functionalized dpa as a bifunctional chelate. nih.govosti.gov This allows for the complexation of the fac-[M(CO)₃]⁺ core and subsequent conjugation to biomolecules containing amine groups, such as peptides. nih.gov This pre-labeling or post-labeling approach has been successfully used to label a synthetic peptide that targets the urokinase-type plasminogen activator receptor (uPAR), a biomarker in prostate cancer. nih.govosti.gov
The resulting ⁹⁹ᵐTc-labeled peptide demonstrated favorable tumor uptake and low accumulation in non-target organs in preclinical models. osti.gov These studies highlight the potential of dpa-based Re and Tc complexes in the development of targeted diagnostic and therapeutic radiopharmaceuticals. acs.org
Cadmium(II) and Mercury(II) Complexation
This compound (dpa) and its derivatives are effective ligands for the complexation of cadmium(II) and mercury(II). sigmaaldrich.comacs.org The coordination chemistry of these complexes is influenced by the nature of the N'-substituent on the dpa ligand and the counter-ions present.
With cadmium(II), dpa can form both monomeric and dimeric complexes. researchgate.net For example, the reaction of N,N-di(2-picolyl)cyclohexylamine with cadmium bromide results in a monomeric complex with a distorted 5-coordinated square pyramidal geometry. researchgate.net In contrast, a different dpa derivative can form a dimeric cadmium complex with a 5-coordinated trigonal bipyramidal geometry around each cadmium center. researchgate.net X-ray structure analyses have been crucial in understanding the bonding and geometry of these Cd(II)-pyridyl complexes. researchgate.net
In the case of mercury(II), dpa (also referred to as bis[(2-pyridyl)methyl]amine or BMPA) forms complexes that have been characterized by both X-ray crystallography and NMR spectroscopy. acs.org The complex Hg(BMPA)₂₂ crystallizes in a distorted trigonal prismatic geometry, with the mercury atom coordinated to the nitrogen atoms of the two dpa ligands. acs.org Another complex, Hg(BMPA)NCCH₃₂, exhibits a distorted square planar geometry where the dpa ligand is bound meridionally, and a solvent molecule occupies the fourth coordination site. acs.org Solution-state NMR studies have provided insights into the dynamic behavior of these mercury complexes in solution. acs.org
Advanced Characterization Techniques for Metal Complexes
X-ray Crystallography for Molecular Structure Determination
Numerous studies have utilized single-crystal X-ray diffraction to elucidate the structures of dpa complexes with a wide range of metal ions. For example, the crystal structure of a copper(II) complex with dpa revealed the coexistence of both pentacoordinate and hexacoordinate geometries within the same unit cell. acs.org In the case of first-row transition metals, X-ray crystallography has confirmed the distorted tetrahedral geometry of zinc(II) complexes and the isostructural nature of certain zinc(II) and manganese(II) dpa complexes. researchgate.netscispace.com
For palladium(II) and platinum(II) complexes, X-ray analysis has been instrumental in confirming their characteristic square-planar geometries. researchgate.netnih.gov The structure of a platinum(II) dpa complex showed a deformed square-planar PtN₃Cl core, while a palladium(II) analogue exhibited a slightly distorted square-planar arrangement. researchgate.netnih.gov
In the context of radiopharmaceutical development, the crystal structure of a rhenium(I) tricarbonyl complex with a carbohydrate-appended dpa ligand was determined to confirm the pendant nature of the carbohydrate moiety. nih.govacs.org Similarly, the structures of cadmium(II) and mercury(II) complexes with dpa derivatives have been elucidated, revealing diverse coordination geometries such as square pyramidal, trigonal bipyramidal, and distorted trigonal prismatic. researchgate.netacs.org
Below is a table summarizing the crystallographic data for a selection of this compound metal complexes.
| Compound | Crystal System | Space Group | Key Structural Features |
| [Cu(dpa)₂(BF₄)₂] | Monoclinic | P2₁/n | Coexistence of hexacoordinate and pentacoordinate Cu(II) centers. |
| [ZnCl₂(L)] (L = dpa derivative) | Orthorhombic | Pbca | Distorted tetrahedral geometry around Zn(II). |
| [MnCl₂(L)] (L = dpa derivative) | Orthorhombic | Pbca | Isostructural with the Zn(II) complex. |
| [Pt(L)Cl]ClO₄ (L = dpa derivative) | Monoclinic | P2₁/c | Deformed square-planar PtN₃Cl core. |
| [Re(L¹)(CO)₃]Cl (L¹ = carbohydrate-appended dpa) | Monoclinic | P2₁ | fac-Re(CO)₃ core with tridentate dpa ligand. |
| [(dpca)CdBr₂] (dpca = dpa derivative) | Monoclinic | P2₁/c | Distorted 5-coordinated square pyramidal geometry. |
| Hg(BMPA)₂₂ | Triclinic | P1 | Distorted trigonal prismatic geometry around Hg(II). |
Table 1: Selected Crystallographic Data for this compound Metal Complexes.
Multinuclear NMR Spectroscopy for Solution-State Analysis
Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of this compound (DPA) metal complexes in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities of various nuclei, researchers can confirm ligand coordination, determine solution-state geometry, and study dynamic processes.
¹H and ¹³C NMR are the most common methods used for characterizing these complexes. scispace.comrsc.org The coordination of the DPA ligand to a metal center typically induces significant downfield chemical shifts in the signals of the pyridine ring and methylene (B1212753) bridge protons compared to the free ligand. researchgate.net This shift provides strong evidence for the formation of the metal complex. researchgate.net For instance, in a series of complexes with a functionalized DPA ligand and metals such as Zn(II), Mn(II), Fe(II), Co(II), and Ni(II), ¹H and ¹³C NMR were used for full characterization. scispace.comrsc.org In the case of diamagnetic complexes like those of Zn(II), the spectra are well-resolved, allowing for detailed structural assignment. scispace.com
Advanced 1D and 2D NMR techniques are employed to study more complex systems, such as carbohydrate-appended DPA complexes of rhenium and technetium, [Re(L)(CO)₃]Br and [⁹⁹ᵐTc(L)(CO)₃]⁺. nih.govacs.org ¹H and ¹³C NMR spectroscopies confirmed the pendant nature of the carbohydrate moieties in solution and established the long-range asymmetric influence of the sugar on the chelating DPA portion of the ligand. nih.govacs.org Similarly, ¹H NMR has been instrumental in studying the solution properties of chiral DPA-based complexes, revealing the presence of different stereoisomers (e.g., syn and anti forms) in solution. researchgate.net
Beyond standard proton and carbon NMR, the use of other nuclei, such as ¹⁹F, offers specialized applications. A fluorine-labeled zinc(II)-dipicolylamine coordination complex has been developed as a ¹⁹F NMR reporter. nih.gov This reporter molecule experiences a change in its ¹⁹F chemical shift upon reversible association with phosphate (B84403) anions, demonstrating the utility of multinuclear NMR in developing sensors based on DPA complexes. nih.gov The high sensitivity and natural abundance of the ¹⁹F nucleus make this a promising strategy for biomedical applications, such as monitoring enzymatic reactions. nih.gov
Mass Spectrometry (e.g., MALDI-TOF)
Mass spectrometry (MS) is an essential analytical tool for the characterization of this compound metal complexes, providing definitive information on their molecular weight and composition. Among the various ionization techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for analyzing these non-volatile and often large organometallic compounds. scispace.comnih.gov
MALDI-TOF MS has been successfully used to confirm the formation of a series of metal complexes of a functionalized this compound ligand with various transition metals, including Zn(II), Mn(II), Fe(II), Co(II), and Ni(II). nih.govrsc.orgsigmaaldrich.com This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which can be matched with the calculated theoretical mass to verify the identity of the synthesized complex. scispace.comnih.gov This confirmation is a critical step in the characterization process, complementing data from other methods like NMR and elemental analysis. sigmaaldrich.com
The utility of mass spectrometry extends to various types of DPA complexes. It has been employed in the characterization of rhenium and technetium carbonyl complexes appended with carbohydrates, providing further evidence of their structure alongside NMR and IR spectroscopy. nih.govacs.org It is also used to characterize complexes formed from DPA derivatives and metals like zinc, copper, and palladium, often in conjunction with NMR titrations to study complex formation. polimi.it The technique is a standard method for the characterization of organotin complexes derived from novel polydentate chelating ligands that include the DPA moiety. researchgate.net
Exploration of Electron Transfer Processes in Metal-2,2'-Dipicolylamine Systems
The metal-2,2'-dipicolylamine framework provides a versatile platform for studying electron transfer processes due to the redox-active nature of both the DPA ligand and the coordinated metal ion. scispace.comsjp.ac.lk The conjugated system of the dipicolylamine moiety can facilitate the delocalization of electrons during metal-to-ligand charge transfer (MLCT) transitions. sjp.ac.lk The specific redox properties and the ability to participate in electron transfer reactions are highly dependent on the choice of the metal, its oxidation state, and any functional groups on the DPA ligand. scispace.comrsc.org
A notable example involves a series of Zn(II), Mn(II), Fe(II), Co(II), and Ni(II) complexes with a DPA ligand functionalized with a 2,6-di-tert-butylphenol antioxidant group. scispace.com These complexes can be considered polytopic agents, possessing both a metal center capable of electron transfer and a phenol (B47542) group capable of hydrogen atom transfer. scispace.com The electron transfer capabilities of these compounds were investigated using methods such as the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) test. scispace.comnih.govrsc.org This assay measures the ability of a compound to reduce Cu(II) to Cu(I), providing a quantitative measure of its electron-donating capacity. rsc.org These complexes were also studied for their ability to inhibit enzymatic reactions that involve the generation of reactive oxygen species (ROS) via electron transfer, such as the xanthine (B1682287)/xanthine oxidase system which produces superoxide (B77818) radicals. scispace.comnih.govrsc.org
Cyclic voltammetry (CV) is another key technique used to probe the electrochemical behavior of these systems. For example, CV measurements of a [Cu(DPA)Cl₂] complex showed that it undergoes a reversible one-electron oxidation to a Cu(III) state and a reversible one-electron reduction to a Cu(I) state. sjp.ac.lk This demonstrates the ability of the DPA ligand to stabilize multiple oxidation states of the coordinated metal, a crucial feature for catalytic and biological applications involving electron transfer. The interaction between ferrocene (B1249389) units and DPA moieties has also been explored to design systems with specific redox behaviors, where electron transfer can occur between the metal centers through the ligand framework. researchgate.net The capacity of copper-DPA complexes to engage in electron transfer reactions is particularly relevant in the context of generating ROS, which can induce DNA damage, an area of interest for developing targeted anticancer strategies. polimi.it
Catalytic Applications of 2,2 Dipicolylamine Metal Complexes
Mechanistic Insights into Catalytic Activity
The catalytic activity of 2,2'-Dipicolylamine (DPA) metal complexes is fundamentally linked to the electronic and steric environment created by the DPA ligand around the central metal ion. The three nitrogen atoms of DPA coordinate to the metal, creating a stable chelate that can still allow for the coordination of reactant molecules. alfa-chemistry.com This coordination activates the substrates, making them more susceptible to chemical transformation. alfa-chemistry.com
The mechanism of catalysis generally involves the metal center acting as a Lewis acid, coordinating to a substrate to increase its electrophilicity or acidity. For instance, in reactions involving carbonyl compounds, the metal ion polarizes the C=O bond, facilitating nucleophilic attack. In oxidation reactions, the metal center can participate in electron transfer processes, cycling between different oxidation states. wikipedia.org
The N-H group of the secondary amine in the DPA ligand can also play a crucial role. ontosight.ai It can participate in hydrogen bonding interactions, helping to orient the substrate within the catalytic pocket. Furthermore, deprotonation of this amine can lead to the formation of different active species, potentially altering the catalytic pathway. ontosight.ai Theoretical studies, such as those using frontier molecular orbital (FMO) theory, have been employed to explain the observed reactivity, for example, in the degradation of organophosphates, by correlating the nucleophilicity of atoms in the complex with reaction kinetics. wikipedia.org
Diverse Catalytic Transformations Facilitated by this compound Complexes
Metal complexes derived from this compound are capable of catalyzing a broad spectrum of chemical reactions, highlighting their versatility in synthetic organic chemistry. alfa-chemistry.com
Carbon-Carbon Bond Forming Reactions (e.g., Henry, Aldol, Heck)
Complexes of this compound and its derivatives have proven to be effective catalysts for the formation of carbon-carbon bonds, a cornerstone of organic synthesis. alfa-chemistry.com
The Henry (or nitroaldol) reaction , which involves the addition of a nitroalkane to a carbonyl compound, is a classic C-C bond-forming reaction. nih.govuni.lu Copper(II) and Zinc(II) complexes of DPA derivatives have been successfully employed as catalysts for this transformation. alfa-chemistry.comnih.gov In a typical mechanism, the metal complex acts as a Lewis acid, coordinating to the aldehyde. A base then deprotonates the nitroalkane to form a nitronate anion, which subsequently attacks the activated aldehyde. americanelements.comnih.gov For example, a Zn(II)-DPA-triazole complex has been shown to efficiently catalyze the reaction between various aromatic aldehydes and nitromethane (B149229) with a catalyst loading of just 2 mol%. nih.gov
| Metal | Aldehyde Reactant | Nitroalkane Reactant | Key Observation |
|---|---|---|---|
| Zn(II) | Benzaldehyde | Nitromethane | Efficient catalysis with 2 mol% of a DPA-triazole complex. nih.gov |
| Cu(II) | 4-Nitrobenzaldehyde | Nitromethane | Effective in forming β-nitro alcohols. alfa-chemistry.comchemicalbook.com |
| Cu(II) | 4-Chlorobenzaldehyde | Nitromethane | Demonstrates applicability to substituted aromatic aldehydes. alfa-chemistry.comchemicalbook.com |
The Aldol reaction , another fundamental C-C bond-forming reaction, joins two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound. nih.govuni.lu Zinc and copper complexes of DPA derivatives have been utilized as catalysts in this reaction as well. alfa-chemistry.com The catalytic cycle is thought to involve the metal-DPA complex coordinating to the ketone, facilitating the formation of an enolate, which then acts as a nucleophile, attacking a second carbonyl-containing molecule. alfa-chemistry.com Studies have explored the use of these catalysts in the reaction between cyclohexanone (B45756) and various aldehydes. alfa-chemistry.com
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. wikipedia.org Palladium complexes incorporating DPA-type ligands have been investigated for this transformation. alfa-chemistry.com The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the substituted alkene product and regenerates the active palladium catalyst. wikipedia.orgfishersci.com DPA-Pd complexes have been used to catalyze the reaction between iodobenzene (B50100) and olefins like ethyl acrylate. alfa-chemistry.com
| Metal | Aryl Halide | Alkene | Key Observation |
|---|---|---|---|
| Pd(II) | Iodobenzene | Ethyl acrylate | DPA-Pd complexes facilitate the C-C coupling. alfa-chemistry.com |
Degradation of Organophosphates (e.g., Diisopropyl Fluorophosphate)
A significant application of DPA metal complexes is in the catalytic hydrolysis and degradation of toxic organophosphorus compounds, such as the nerve agent simulant Diisopropyl Fluorophosphate (DFP). wikipedia.orgwikidoc.orgfishersci.dk The performance of the catalyst is highly dependent on the choice of the metal center. wikipedia.org A comparative study of DPA complexes with Cu(II), Zn(II), Ni(II), Co(II), and Fe(II) revealed that the Cu(II)-DPA complex exhibited the fastest reaction kinetics for DFP degradation. wikipedia.org The Zn(II)-DPA and Ni(II)-DPA complexes also showed activity, albeit at a slower rate. wikipedia.org The proposed mechanism involves the metal complex facilitating the nucleophilic attack of a water molecule on the phosphorus center of the organophosphate, leading to the cleavage of the P-F bond and detoxification. wikipedia.org
Selective Oxidation Reactions
Metal complexes of this compound have also been explored as catalysts for selective oxidation reactions. alfa-chemistry.com These reactions are crucial in organic synthesis for the introduction of oxygen-containing functional groups. Iron complexes of DPA, for example, have been used to catalyze the direct hydroxylation of benzene (B151609) to phenol (B47542). fishersci.ca The catalytic activity in these systems often involves the metal center activating an oxidant, such as hydrogen peroxide, to generate a highly reactive oxidizing species that then reacts with the substrate. The DPA ligand helps to stabilize the metal center and modulate its reactivity to achieve selective oxidation. fishersci.dk
Polymerization Reactions (e.g., Methyl Methacrylate (B99206) Polymerization)
The polymerization of vinyl monomers is another area where DPA-metal complexes have shown catalytic potential. alfa-chemistry.com Specifically, a Co(II) complex containing a DPA derivative has been used as a catalyst for the polymerization of methyl methacrylate (MMA). alfa-chemistry.comnih.gov In these systems, a co-catalyst, such as modified methylaluminoxane (B55162) (MMAO), is often required to activate the cobalt complex. alfa-chemistry.com The resulting poly(methyl methacrylate) (PMMA) was obtained with significant yield, demonstrating the viability of DPA-based catalysts in polymer synthesis. alfa-chemistry.com The steric and electronic properties of the DPA ligand can influence the tacticity and molecular weight of the resulting polymer. nih.gov
| Metal | Monomer | Co-catalyst | Product | Yield |
|---|---|---|---|---|
| Co(II) | Methyl Methacrylate | Modified Methylaluminoxane (MMAO) | Poly(methyl methacrylate) | 49% alfa-chemistry.com |
Development of Heterogeneous and Polymer-Supported Catalytic Systems
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. iiab.me To address this, researchers have focused on developing heterogeneous catalysts by immobilizing DPA-metal complexes on solid supports, particularly polymers. alfa-chemistry.comfishersci.se
Polymer-supported DPA catalysts combine the advantages of homogeneous catalysis (well-defined active sites) with the practical benefits of heterogeneous catalysis, such as easy separation and potential for recycling. iiab.mefishersci.se For example, DPA derivatives have been anchored to polystyrene backbones. iiab.me The resulting polymer-supported ligands can then be complexed with metals like zinc. These heterogeneous catalysts have been successfully tested in the Henry reaction, showing good results and offering a pathway to catalyst recovery and reuse. alfa-chemistry.comiiab.me The economic viability of these systems often depends on the ability to recycle the catalyst or recover the precious metal without significant loss of activity. iiab.me
Chemical Sensing and Recognition Applications
Metal Ion Sensing
The DPA ligand is a cornerstone in the construction of chemosensors for a variety of metal ions. Its coordination to a metal ion can induce changes in the photophysical properties of an attached signaling unit, such as a fluorophore, leading to a detectable optical response. This principle has been widely exploited to create sensors for biologically and environmentally important metal ions.
Fluorescent and Colorimetric Probes for Zinc(II) Ions
The dipicolylamine (DPA) moiety is a widely utilized receptor for the design of fluorescent probes for zinc(II) (Zn²⁺) ions due to its high selectivity. rsc.orgrsc.org Molecular probes incorporating Zn(II)-DPA coordination complexes are effective in associating with oxyanions and can target biological membranes containing anionic phospholipids (B1166683). nih.gov
A notable family of fluorescent sensors for Zn²⁺ is the "Zinpyr" (ZP) series. These sensors typically feature a fluorophore, such as fluorescein (B123965), appended with one or more DPA units. For instance, Zinpyr-1 (ZP1) contains two DPA units attached to a dichlorofluorescein core. acs.org The binding of Zn²⁺ to the DPA moieties leads to a significant increase in fluorescence intensity, a phenomenon often attributed to the suppression of photoinduced electron transfer (PET) from the nitrogen atoms of the DPA to the excited fluorophore. acs.org
Researchers have synthesized and studied various analogues of ZP1 to understand the mechanism of Zn²⁺ sensing. These studies have revealed that both DPA binding pockets in ditopic sensors like ZP1 need to be occupied by Zn²⁺ to achieve the full fluorescence turn-on. acs.org The positioning of the pyridyl nitrogen atoms within the DPA structure also significantly impacts the fluorescence response to both protons and Zn²⁺ ions. acs.org
Modifications to the DPA structure have been explored to fine-tune the sensor's affinity for Zn²⁺ and its response at physiological pH. Replacing the di(2-picolyl)amine (2,2-DPA) with a (2-picolyl)(4-picolyl)amine (2,4-DPA) in sensors ZP1B and ZP3B resulted in a lower affinity for Zn²⁺ and reduced proton-induced fluorescence, making them suitable for detecting highly concentrated stores of zinc ions in biological samples. mit.eduacs.org
The development of ratiometric fluorescent probes, which exhibit a shift in the emission wavelength upon ion binding, offers advantages for quantitative measurements. For example, a probe with a dual fluorophore platform can show ratiometric changes upon binding to Zn²⁺, allowing for reliable monitoring of zinc ion concentrations. mdpi.com
Table 1: Examples of 2,2'-Dipicolylamine-Based Fluorescent Probes for Zinc(II)
| Probe Name | Fluorophore Core | Key Features |
| Zinpyr-1 (ZP1) | Dichlorofluorescein | High affinity for Zn²⁺, requires both binding sites to be occupied for full fluorescence turn-on. acs.org |
| ZP1B / ZP3B | Fluorescein | Lower affinity for Zn²⁺ and reduced proton-induced fluorescence compared to ZP1, suitable for detecting high Zn²⁺ concentrations. mit.eduacs.org |
| HN1 | Dual fluorophore platform | Ratiometric response to Zn²⁺, suitable for detecting Zn²⁺ in living organisms. mdpi.com |
Detection of Iron(III) Ions
The versatility of the this compound (DPA) moiety extends to the development of fluorescent probes for the detection of iron(III) (Fe³⁺) ions. nih.govacs.org A significant challenge in designing Fe³⁺ probes is the paramagnetic nature of the ion, which often leads to fluorescence quenching rather than enhancement. nih.govacs.org However, researchers have successfully developed "turn-on" fluorescent sensors for Fe³⁺ by modifying the DPA ligand system. nih.gov
Two such examples are the sulfonamide derivatives of DPA, N(SO₂)(bip)dpa (L1, where bip = biphenyl) and N(SO₂)(azobenz)dpa (L2, where azobenz = azobenzene). nih.govacs.org Both of these ligands have demonstrated high sensitivity and selectivity for Fe³⁺ over other common cations in aqueous solutions at physiological pH (7.4). nih.govacs.org
The L1 ligand exhibits a dual response mechanism, with fluorescence increasing at lower Fe³⁺ concentrations and decreasing at higher concentrations. The fluorescence enhancement region allows for a low detection limit of 0.67 μM. nih.gov In contrast, the L2 ligand displays a more straightforward fluorescence "turn-on" mechanism, with a detection limit of 0.018 μM when using a 1.00 μM ligand concentration. nih.gov Time-dependent density functional theory (TDDFT) calculations have confirmed that the key electronic excitations in the L2-Fe³⁺ complex involve charge transfer within the azobenzene (B91143) unit. nih.gov
Another innovative approach involves the use of nitrogen-doped carbon quantum dots (N-CQDs) functionalized with this compound. These N-CQDs, synthesized via a hydrothermal reaction of citric acid and DPA, exhibit strong blue fluorescence. The residual DPA groups on the surface of the N-CQDs interact strongly with Fe³⁺, leading to fluorescence quenching through an electron transfer process. This "turn-off" mechanism allows for the sensitive detection of Fe³⁺. researchgate.net
Table 2: Performance of this compound-Based Fluorescent Probes for Iron(III)
| Probe | Detection Mechanism | Detection Limit (μM) |
| N(SO₂)(bip)dpa (L1) | Fluorescence turn-on/turn-off | 0.67 nih.gov |
| N(SO₂)(azobenz)dpa (L2) | Fluorescence turn-on | 0.018 nih.gov |
| DPA-functionalized N-CQDs | Fluorescence turn-off | Not specified researchgate.net |
Sensing of Mercury(II) Ions
The detection of mercury(II) (Hg²⁺) ions is of significant environmental and health concern, and this compound (DPA) has been incorporated into novel sensor platforms for this purpose. researchgate.netrsc.org One such platform is the organic field-effect transistor (OFET) with an extended-gate modified by a DPA derivative. researchgate.netrsc.org This type of sensor offers the advantages of being easy to fabricate, potentially reusable or disposable, and portable, making it suitable for on-site detection of Hg²⁺ in water. researchgate.netrsc.org
In this sensor design, a thiolated DPA derivative is self-assembled onto a gold electrode that serves as the extended gate of the OFET. researchgate.net The DPA moiety acts as an artificial receptor that selectively interacts with Hg²⁺ ions in the sample solution. This interaction at the gate surface modulates the electrical characteristics of the OFET, providing a measurable signal that corresponds to the concentration of Hg²⁺. researchgate.net
The selectivity of DPA-based receptors can be influenced by the specific functional groups attached to the DPA core. While DPA itself can interact with several divalent metal ions, including Zn²⁺, Cd²⁺, Cu²⁺, and Hg²⁺, modifications can enhance its selectivity for a particular ion. researchgate.net For the OFET-based Hg²⁺ sensor, the DPA-modified gate demonstrates a clear response to Hg²⁺ ions. researchgate.netrsc.org
Copper(II) Ion Detection Strategies
Derivatives of this compound (DPA) are integral to various strategies for detecting copper(II) (Cu²⁺) ions. researchgate.net These strategies often employ fluorescence or colorimetric changes as the signaling mechanism.
One approach involves creating a chemosensor with multiple DPA units. A naphthalimide-based fluorescent chemosensor featuring two terminal DPA receptor units has been shown to be highly selective for Cu²⁺ over other divalent ions. nih.gov The binding of Cu²⁺ to the DPA units strongly quenches the fluorescence of the naphthalimide core, likely through an electron or energy transfer mechanism. This "turn-off" response allows for the detection of Cu²⁺. Interestingly, the resulting Cu²⁺-sensor complex can then be used to sense anionic phosphate (B84403) derivatives, which displace the copper ion and restore the fluorescence in a "turn-on" fashion. nih.gov
Another strategy utilizes a dual-functional ligand that can coordinate to a luminescent lanthanide ion, such as europium(III) (Eu³⁺), while also possessing a DPA moiety for Cu²⁺ binding. rhhz.net In one such system, a β-diketone ligand with a DPA conjugate forms a highly luminescent complex with Eu³⁺. When Cu²⁺ is introduced, it binds to the DPA unit, forming a heterobimetallic complex and quenching the Eu³⁺ luminescence. This provides a "turn-off" signal for Cu²⁺ detection. This system can be further employed for the detection of sulfide (B99878) ions, which have a high affinity for Cu²⁺ and will strip it from the complex, restoring the Eu³⁺ luminescence in an "on-off-on" signaling cascade. rhhz.net
Schiff bases derived from DPA have also been investigated as potential Cu²⁺ sensors. For example, a fluorescent Schiff base derived from phenanthrene-9-carboxaldehyde and a DPA-containing amine showed sensitivity towards Cu²⁺ among a range of tested metal ions. science.gov
Table 3: this compound-Based Strategies for Copper(II) Detection
| Sensor Type | Signaling Mechanism | Key Feature |
| Naphthalimide-(DPA)₂ | Fluorescence quenching ("turn-off") | High selectivity for Cu²⁺; the resulting complex can sense anions. nih.gov |
| Eu³⁺-β-diketone-DPA | Luminescence quenching ("turn-off") | Enables time-resolved luminescence detection; part of an "on-off-on" system for Cu²⁺ and sulfide. rhhz.net |
| Phenanthrene Schiff Base-DPA | Fluorescence change | Sensitivity towards Cu²⁺. science.gov |
Cadmium(II) Ion Sensing
The this compound (DPA) moiety serves as an effective receptor for cadmium(II) (Cd²⁺) ions in the design of fluorescent and colorimetric sensors. city.ac.ukacs.org These sensors leverage the interaction between DPA and Cd²⁺ to produce a detectable optical signal.
One approach involves the development of a "turn-on" fluorescent sensor. A novel material based on a coumarin (B35378) fluorophore and a DPA receptor has been designed for this purpose. city.ac.uk In the absence of Cd²⁺, the lone pair of electrons on the nitrogen atoms of the DPA group quenches the fluorescence of the coumarin through a photoinduced electron transfer (PET) process. Upon complexation with Cd²⁺, these lone pair electrons are donated to the metal ion, which significantly reduces or abolishes the PET quenching, leading to a substantial increase in fluorescence intensity. This sensor has been successfully immobilized on an optical fiber, creating a portable and stable device for the real-time detection of Cd²⁺ in aqueous media with high selectivity. city.ac.uk
Another strategy utilizes conjugated polydiacetylenes (PDAs) as a colorimetric and fluorometric sensing platform. acs.org In this system, a DPA derivative is incorporated as a chelating head group on the PDA backbone. The resulting polymer, PDA-HP, exhibits a distinct blue-to-red color change and an increase in red fluorescence upon selective binding to Cd²⁺ ions. acs.org This dual response allows for naked-eye detection of Cd²⁺ in aqueous solutions. The sensor is effective at physiological pH and can detect low concentrations of Cd²⁺. acs.org
Table 4: this compound-Based Sensors for Cadmium(II)
| Sensor Type | Signaling Mechanism | Key Features |
| Coumarin-DPA on Optical Fiber | Fluorescence turn-on (PET inhibition) | High selectivity, suitable for real-time monitoring. city.ac.uk |
| Polydiacetylene-DPA (PDA-HP) | Colorimetric (blue-to-red) and fluorescence turn-on | Dual response, allows for naked-eye detection. acs.org |
Anion Recognition and Sensing
The coordination complexes of this compound (DPA), particularly with zinc(II), have proven to be highly effective for the recognition and sensing of anions in aqueous solutions. rsc.org The strategy relies on the formation of a Zn(II)-DPA complex that leaves one or more coordination sites on the zinc ion vacant, allowing for the binding of an anionic guest. rsc.org This interaction can then be transduced into a detectable signal, often a change in fluorescence.
This approach has been particularly successful for sensing biologically important phosphate anions, such as pyrophosphate (PPi). nih.gov Many synthetic receptors show high selectivity for phosphate oxoanions over other anions in water. rsc.org The design of these sensors often follows a receptor-linker-fluorophore model, where the Zn(II)-DPA complex acts as the receptor, and its binding to an anion modulates the photophysical properties of the attached fluorophore. rsc.org
For example, gold nanoparticles functionalized with a mixture of ligands, including one with a peripheral Zn(II)-DPA complex, can be used for the optical detection of anions like hydrogenphosphate, diphosphate, and triphosphate. beilstein-journals.org The binding of these multivalent anions can induce the aggregation of the nanoparticles, leading to a visible color change of the solution from red to blue, which is a hallmark of nanoparticle crosslinking. beilstein-journals.org
The design of the DPA ligand itself can be tailored to enhance anion binding. The synthesis of 6,6´-diamido-2,2´-dipicolylamines (DA-DPAs) provides a platform for developing selective probes for phosphate anions. nih.gov Pre-forming metal complexes with these functionalized DPA ligands can lead to strong and selective binding to target anions. For instance, a dinuclear zinc complex of a DA-DPA derivative has been shown to detect nanomolar concentrations of PPi even in the presence of a large excess of ATP. nih.gov The addition of further hydrogen bond donors to the ligand structure can reinforce the binding strength towards PPi. nih.gov
Chemosensors for Phosphate Anions, including Pyrophosphate (PPi)
The detection of phosphate anions is crucial due to their fundamental roles in numerous biological processes. nih.govrsc.org The Zn(II)-dipicolylamine (Zn-DPA) complex has emerged as a highly effective and widely used recognition motif for phosphate and its derivatives. researchgate.netrhhz.net
Researchers have engineered a variety of chemosensors by integrating the DPA moiety. For instance, a benzothiazole (B30560) derivative equipped with two DPA groups forms a binuclear zinc complex that demonstrates selectivity for pyrophosphate (PPi) in ethanol. nih.gov The binding of PPi to the two zinc centers is a sequential process, which has been confirmed through ¹H NMR and mass spectrometry. nih.gov Similarly, phenol (B47542) derivatives with DPA substituents at the ortho positions form dinuclear zinc complexes that show enhanced stability and affinity for bridging oxyanions like pyrophosphate. nih.gov This enhanced affinity is attributed to the PPi "locking" the two Zn²⁺ cations to the surrounding ligand. nih.gov
The versatility of the DPA scaffold is further highlighted by its incorporation into more complex systems. Tetraphenylethylene (TPE)-based chemosensors featuring a DPA-Zn(II) complex exhibit a 'turn-on' fluorescence response upon binding to PPi. researchgate.net This fluorescence enhancement is a result of the restriction of intramolecular rotation of the phenyl rings in the TPE moiety upon PPi binding. researchgate.net Additionally, bis[Zn(II)dipicolylamine]-functionalized linear peptides have been developed and show high affinity and selectivity for PPi over other biologically relevant phosphates like ATP and ADP in aqueous solutions. rsc.org
| Sensor Type | Target Anion | Key Feature | Sensing Medium |
|---|---|---|---|
| Benzothiazole-DPA-Zn(II) | Pyrophosphate (PPi) | Solvent-switchable selectivity | Ethanol |
| Phenol-DPA-Zn(II) | Pyrophosphate (PPi) | Enhanced ligand/zinc affinity | Aqueous solution |
| Tetraphenylethylene-DPA-Zn(II) | Pyrophosphate (PPi) | Aggregation-Induced Emission (AIE) | Not specified |
| Bis[Zn(II)DPA]-Peptide | Pyrophosphate (PPi) | High affinity and selectivity | Water |
Detection of Sulfide Ions
The DPA scaffold is also adaptable for the detection of other environmentally and biologically significant anions, such as sulfide (S²⁻). A chemical signaling system based on the combination of fluorescein and dipicolylamine has been developed for this purpose. sjp.ac.lk In the presence of Cu(II) ions, this system exhibits a unique "turn-on" signaling response specifically to sulfide ions in a 100% aqueous solution. sjp.ac.lk The underlying mechanism for this targeted signaling is the strong and persistent complexation of sulfide ions with the complexed Cu(II) ions, effectively trapping them. sjp.ac.lk
Another approach involves a dual-functional ligand that can coordinate to Europium(III) (Eu³⁺) and subsequently respond to copper(II) and sulfide ions. rhhz.net The initial Eu³⁺ complex is highly luminescent. The addition of Cu²⁺ quenches this luminescence as the DPA moiety binds to the copper. rhhz.net The subsequent introduction of S²⁻ restores the luminescence because the high affinity of sulfide for Cu²⁺ leads to the formation of CuS, releasing the Cu²⁺ from the complex. rhhz.net This "on-off-on" luminescence response provides a basis for the detection of sulfide ions. rhhz.net
Association with Oxyanions in Aqueous Environments
The affinity of Zn(II)-DPA complexes extends to a broader range of oxyanions in aqueous solutions. researchgate.net Molecular probes containing 2,6-bis(zinc(II)-dipicolylamine)phenoxide as the recognition unit have been shown to associate with oxyanions. researchgate.net The stability of dinuclear zinc complexes is strongly dependent on the presence of bridging oxyanions, which significantly enhance the ligand-zinc affinity. nih.gov
An amphiphilic polythiophene-based chemosensor functionalized with a Zn(II)-dipicolylamine side chain has been developed for the pattern recognition of various oxyanions. nih.gov The optical properties of this polymer change upon the addition of target oxyanions, leading to blueshifts in the UV-vis absorption spectra and turn-on fluorescence responses. nih.gov The magnitude of these changes is dependent on the specific properties of the oxyanion, such as its binding affinity, hydrophilicity, and molecular geometry, allowing for the differentiation of various oxyanions in mixtures. nih.gov
Mechanistic Studies of Fluorescent Sensor Response (e.g., Turn-On/Off, Quenching)
The fluorescence response of DPA-based sensors is typically controlled by photophysical processes that are modulated by the binding of the target analyte. The most common mechanisms are fluorescence quenching ("turn-off") and fluorescence enhancement ("turn-on").
A "turn-on" response is often highly desirable for sensing applications. For example, in the Zinpyr-1 (ZP1) family of Zn²⁺ sensors, which are based on a dichlorofluorescein scaffold appended with DPA, the full fluorescence "turn-on" is achieved only when both DPA binding pockets are occupied by Zn²⁺. nih.gov The pyridyl arms of the DPA appendages, in addition to the tertiary amine nitrogen, participate in the initial quenching process of the free sensor. nih.gov
Conversely, a "turn-off" or quenching mechanism is also utilized. In a sensor designed for Cu²⁺ and S²⁻, the luminescence of a Eu³⁺ complex is quenched upon binding to Cu²⁺. rhhz.net The subsequent addition of S²⁻ displaces the Cu²⁺, restoring the luminescence in an "on-off-on" cycle. rhhz.net The quenching of the emission from a Zn²⁺ complex of a DPA-functionalized sensor by phosphate anions has also been observed. almacgroup.com
Principles of Photoinduced Electron Transfer (PET) and Photoinduced Charge Transfer (PCT) in Sensor Design
Photoinduced Electron Transfer (PET) and Photoinduced Charge Transfer (PCT) are fundamental mechanisms governing the operation of many fluorescent sensors, including those based on this compound. lookchem.comrsc.orgmdpi.comworktribe.com
Photoinduced Electron Transfer (PET): The design of PET sensors typically follows a 'fluorophore-spacer-receptor' model. almacgroup.comrsc.org In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor (which contains an electron-donating group like the tertiary amine of DPA) to the excited fluorophore. almacgroup.commdpi.com This non-radiative de-excitation pathway quenches the fluorescence. rhhz.net When the receptor binds to a target analyte (like a metal ion or a proton), the oxidation potential of the receptor increases, which inhibits the PET process. almacgroup.com This blockage of the quenching pathway allows the fluorophore to de-excite via fluorescence, resulting in a "turn-on" signal. rhhz.netmdpi.com For instance, the addition of Zn²⁺ to a DPA-naphthalimide sensor increases fluorescence by decreasing the PET effect from the lone pair of electrons on the tertiary amine of the DPA group to the naphthalimide fluorophore. rhhz.net
Biological and Biomedical Applications of 2,2 Dipicolylamine Metal Complexes
Therapeutic Potential
The ability of 2,2'-Dipicolylamine metal complexes to interact with biological molecules and modulate cellular processes has paved the way for their investigation as novel therapeutic agents. Their applications span from anticancer treatments to combating microbial infections and inhibiting specific enzymes.
Development as Anticancer Agents and Associated Mechanisms
Metal complexes of this compound have emerged as a promising class of compounds in the development of new anticancer therapies. sjp.ac.lk Their mechanisms of action are often multifaceted, involving interactions with DNA, generation of reactive oxygen species (ROS), and inhibition of key cellular processes.
For instance, two zinc(II) complexes based on a DPA derivative, [ZnLCl₂]₂·CH₃OH and [ZnLBr₂]₂·CH₃OH (where L is 4-methyl-N, N-bis(pyridine-2-ylmethyl) aniline), have demonstrated significant DNA damage capabilities, particularly in the presence of hydrogen peroxide. sjp.ac.lk These complexes are believed to partially intercalate with DNA, a crucial step in their cytotoxic activity. sjp.ac.lk The ability to bind to proteins, another essential characteristic for an effective anticancer drug, has also been a focus of study for these types of complexes. sjp.ac.lk
Platinum complexes incorporating DPA sulfonamide derivatives have also shown considerable promise. researchgate.netrsc.org Three such complexes, [PtCl₂(N(SO₂(2-nap))dpa)], [PtCl₂(N(SO₂(1-nap))dpa)], and [PtCl₂(N(SO₂pip)dpa)], have been synthesized and characterized. rsc.org Structural analysis confirmed that the DPA-sulfonamide ligands bind to the platinum center in a bidentate fashion, forming an unusual 8-membered ring. rsc.org While the ligands themselves exhibit intense fluorescence, this property is quenched upon coordination to platinum. rsc.org Notably, the N(SO₂pip)dpa and N(SO₂(2-nap))dpa ligands, along with the [PtCl₂((NSO₂pip)dpa)] complex, displayed significant cytotoxicity against human breast cancer cells (MCF-7), marking them as potential leads for further anticancer drug development. rsc.org The activation of p53, a tumor suppressor protein, is a known mechanism that promotes apoptosis in cancer cells and is a target for some anticancer agents. researchgate.net
The generation of reactive oxygen species is another key mechanism by which DPA metal complexes can induce cancer cell death. A copper(II) complex of a DPA-methacrylate polymer, DPACu(II)MA, has been shown to rapidly generate ROS from hydrogen peroxide, with a particularly enhanced production of hydroxyl radicals. sjp.ac.lk This property suggests its potential for both antitumor and antibacterial applications. sjp.ac.lk
Table 1: Selected this compound Metal Complexes with Anticancer Potential
| Complex | Metal Ion | Key Findings | Reference |
| [ZnLCl₂]₂·CH₃OH / [ZnLBr₂]₂·CH₃OH | Zinc(II) | Partial DNA intercalation and significant DNA damage. | sjp.ac.lk |
| [PtCl₂(N(SO₂pip)dpa)] | Platinum(II) | High cytotoxicity against MCF-7 breast cancer cells. | rsc.org |
| DPACu(II)MA | Copper(II) | Enhanced generation of reactive oxygen species. | sjp.ac.lk |
Antimicrobial and Antifungal Properties
The growing threat of antibiotic resistance has spurred the search for new antimicrobial agents. Metal complexes of this compound have demonstrated significant activity against a range of bacteria and fungi. sjp.ac.lk The coordination of the metal ion to the DPA ligand often enhances the antimicrobial potency compared to the free ligand. rsc.org
Zinc(II)-DPA coordination complexes have shown notable antibacterial properties. rsc.org Lipophilic versions of these complexes can permeate bacterial membranes, leading to the translocation of phospholipids (B1166683) and leakage of cellular contents. rsc.org Conversely, more hydrophilic analogues can be highly selective for Gram-positive bacteria like Staphylococcus aureus, including resistant strains, by depolarizing the bacterial cell membrane. rsc.orgnih.gov For example, a hydrophilic zinc(II) complex was found to be highly active against S. aureus with a minimum inhibitory concentration (MIC) of 1 µg/mL, while showing low toxicity to mammalian cells. nih.gov Another study highlighted a series of dipicolylamine-containing carbazole (B46965) amphiphiles that, when combined with Zn²⁺, exhibited excellent broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria with MICs ranging from 0.78-3.125 µg/mL. nih.gov This combination was also effective in a murine keratitis model, demonstrating its in vivo potential. nih.gov
Dinuclear ruthenium(II) complexes have also been investigated for their dual antibacterial and imaging capabilities. rsc.org These complexes are taken up by bacterial cells, with some showing particularly high cellular accumulation. rsc.org Copper(II) complexes have also been a focus, particularly against Gram-positive pathogens. rsc.org The enhanced activity of these metal complexes is often attributed to increased lipophilicity, which facilitates passage through the cell membrane, and in some cases, potential intercalation with DNA. rsc.org
The antifungal activity of DPA metal complexes has also been reported. science.gov For instance, certain metal complexes have shown activity against fungal strains such as Aspergillus niger and Candida albicans. science.gov Furthermore, some copper(II) and manganese(II) complexes based on tetrafluorosalicylic acid and DPA derivatives have demonstrated high antifungal activity. nih.gov
Enzyme Inhibition Studies (e.g., Lipoxygenase, Xanthine (B1682287) Oxidase)
Metal complexes of this compound have been investigated for their ability to inhibit specific enzymes, a key strategy in the treatment of various diseases.
Lipoxygenase Inhibition: Lipoxygenases (LOX) are enzymes involved in the inflammatory process and have been implicated in conditions like chronic obstructive pulmonary disease and cancer progression. ajol.info Several studies have demonstrated the LOX inhibitory activity of DPA metal complexes. nih.govscispace.comrsc.org A series of zinc, manganese, iron, cobalt, and nickel complexes with a DPA ligand featuring an antioxidant 2,6-di-tert-butylphenol (B90309) pendant were evaluated for their ability to inhibit LOX. nih.govscispace.comrsc.org It was found that all the synthesized compounds were moderate lipoxygenase inhibitors. researchgate.net The inhibitory activity of metal complexes against LOX can be significantly higher than that of the parent ligand, suggesting that the metal center plays a crucial role. rsc.orgnih.gov For example, three manganese-mefenamic acid complexes exhibited higher LOX-1 inhibitory activity (IC₅₀ values of 16.79, 38.63, and 28.06 µM) compared to the parent ligand mefenamic acid (78.67 µM). rsc.org
Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its overactivity leads to the overproduction of uric acid, causing conditions like gout. nih.gov The inhibition of XO is a therapeutic target for managing hyperuricemia. Metal complexes of DPA have been studied for their potential to inhibit this enzyme. The inhibition of XO by these complexes is often examined as part of their broader antioxidant activity, as the enzymatic reaction generates reactive oxygen species. nih.govscispace.comrsc.org For instance, the electron transfer reactions of certain DPA metal complexes were assessed through their inhibition of the enzymatic reaction involving the generation of a superoxide (B77818) radical-anion by xanthine oxidase. nih.govscispace.comrsc.org
Modulation of Redox Processes and Reactive Oxygen Species
The ability of this compound metal complexes to participate in redox reactions and influence the levels of reactive oxygen species (ROS) is a key aspect of their biological activity. sjp.ac.lk This modulation can be either pro-oxidant, leading to cellular damage and therapeutic effects in cancer, or antioxidant, providing cellular protection.
The nature of the metal ion is critical in determining the redox behavior of the complex. researchgate.net For example, a DPACu(II)MA polymer demonstrated a rapid generation of ROS, particularly hydroxyl radicals, from hydrogen peroxide, highlighting its pro-oxidant potential for antitumor and antibacterial applications. sjp.ac.lk
Conversely, DPA ligands can be functionalized with antioxidant moieties, such as 2,6-di-tert-butylphenol, to create metal complexes with antioxidant properties. nih.govscispace.comrsc.orgacs.org A series of Zn, Mn, Fe, Co, and Ni complexes with such a ligand were synthesized and their antioxidant radical scavenging activity was measured. nih.govscispace.comrsc.org The role of both the phenol (B47542) fragment and the metal was found to be essential for this activity. nih.govrsc.org In one study, only a Mn(II) complex was effective in scavenging the superoxide radical, while other metal complexes and the free ligand showed low activity, emphasizing the importance of the metal's nature. researchgate.net The antioxidant activity of these complexes has been evaluated using various assays, including the DPPH-test and measuring the inhibition of linoleic acid peroxidation. nih.govscispace.comrsc.org
Diagnostic and Molecular Imaging Applications
The unique photophysical and chemical properties of this compound metal complexes make them valuable tools for diagnostic and molecular imaging purposes. Their ability to fluoresce and to be incorporated into radiopharmaceuticals allows for the visualization of biological processes and the targeting of specific tissues.
Fluorescence Imaging and Radiopharmaceutical Development
The conjugated nature of the dipicolylamine moiety allows for the delocalization of excited electrons, often resulting in strong fluorescence signals upon metal chelation. sjp.ac.lk This characteristic has been widely exploited in the development of fluorescent probes for various biological applications. sjp.ac.lk
Fluorescence Imaging: DPA-based fluorescent sensors are particularly well-known for their ability to detect Zn²⁺ ions with high fidelity. rsc.orgacs.org These sensors have been instrumental in studying the roles of mobile zinc pools in biological systems. acs.org The design of these sensors can be fine-tuned to alter their affinity for Zn²⁺ and improve their "turn-on" fluorescence response, allowing for the selective detection of highly concentrated zinc stores, such as those in pancreatic β-cells. acs.org Fluorescently labeled Zn(II)-DPA probes have also been used for imaging bacteria and monitoring infections in animal models. nih.govnih.gov The intense staining of bacteria by these fluorescent conjugates suggests their utility as molecular probes for bacterial detection and imaging. nih.gov Furthermore, fluorescent DPA-based ligands and their complexes have shown potential for imaging cancer cells. researchgate.net
Radiopharmaceutical Development: The DPA ligand can serve as a robust chelator for various radionuclides, making it a valuable component in the design of radiopharmaceuticals for both diagnostic imaging and radiotherapy. sjp.ac.lk For example, a rhenium-188 (B1203562) labeled DPA-alendronate conjugate, ¹⁸⁸Re(CO)₃-dipicolylamine-alendronate, has been developed as a new bisphosphonate conjugate for the radiotherapy of bone metastases. sjp.ac.lk The DPA moiety serves to stably complex the therapeutic radionuclide, while the bisphosphonate group targets the bone. This highlights the potential of DPA complexes in creating targeted radiotherapeutic agents. sjp.ac.lk
Table 2: Applications of this compound Metal Complexes in Diagnostics and Imaging
| Application | Complex Type | Key Feature | Reference |
| Zinc(II) Sensing | Fluorescent Zn(II)-DPA sensors | High selectivity and "turn-on" fluorescence response for Zn²⁺. | rsc.orgacs.org |
| Bacterial Imaging | Fluorescent Zn(II)-DPA probes | Intense staining of bacterial cells. | nih.govnih.gov |
| Cancer Cell Imaging | Fluorescent DPA-based ligands and complexes | Potential for visualizing cancer cells. | researchgate.net |
| Radiotherapy | ¹⁸⁸Re(CO)₃-dipicolylamine-alendronate | Targeted delivery of a therapeutic radionuclide to bone. | sjp.ac.lk |
Molecular Probes for Detecting Apoptotic and Necrotic Cells via Phosphatidylserine (B164497) Targeting
A key indicator of early to intermediate stages of apoptosis (programmed cell death) and necrosis is the externalization of the anionic phospholipid phosphatidylserine (PS) to the outer leaflet of the plasma membrane. mdpi.org Metal complexes of this compound have been engineered to act as synthetic molecular probes that selectively bind to these PS-rich membrane surfaces, mimicking the function of the natural protein Annexin V. mdpi.orgsnmjournals.org
Typically, these probes consist of one or more DPA units complexed with zinc(II) ions (Zn²⁺-DPA). mdpi.orgglenresearch.comacs.org The positively charged Zn²⁺ center has a strong affinity for the negatively charged phosphate (B84403) head group of PS, driving the selective binding to apoptotic and necrotic cells over healthy cells. acs.org To enable detection, these Zn²⁺-DPA complexes are often appended with various reporter groups:
Fluorescent Dyes: Fluorophores such as fluorescein (B123965), Dansyl, NBD, and near-infrared (NIR) dyes like PSVue®794 are attached to the DPA scaffold. glenresearch.comrsc.org This allows for the visualization of apoptotic cells using techniques like fluorescence microscopy and flow cytometry. mdpi.org
Radiolabels: For in vivo imaging modalities like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), the DPA complexes are labeled with radioisotopes such as ¹⁸F, ⁹⁹ᵐTc, and ¹²⁵I. snmjournals.orgnih.govresearchgate.net This enables non-invasive monitoring of cell death in living organisms, which is valuable for assessing tumor response to therapy. nih.govscience.gov
Biotin: Biotinylated DPA probes can be used in conjunction with streptavidin-based detection systems. glenresearch.com
Research has shown that multivalent probes, which incorporate multiple Zn²⁺-DPA units, exhibit enhanced selectivity and affinity for PS-rich membranes. nih.gov The binding of these probes is generally restricted to the exterior of the cell membrane. glenresearch.com Studies using fluorescently-labeled tri- and pentapeptides containing Zn²⁺-DPA side chains have also demonstrated selective binding to anionic vesicle membranes and successful detection of apoptotic cells. mdpi.org
| Probe Type | Reporter Group | Detection Method | Application |
| Fluorescent | Fluorescein, Dansyl, NBD, PSVue®794 | Fluorescence Microscopy, Flow Cytometry | In vitro apoptosis detection |
| Radiolabeled | ¹⁸F, ⁹⁹ᵐTc, ¹²⁵I | PET, SPECT | In vivo cell death imaging |
| Peptide-based | Fluorescein | Fluorescence Microscopy, Flow Cytometry | Apoptosis detection |
| Multivalent | Deep-red fluorophore | Fluorescence Imaging | Enhanced selectivity for PS |
Detection and Imaging of Bacterial Pathogens
The anionic nature of bacterial cell membranes, rich in phospholipids like phosphatidylglycerol, makes them a target for positively charged Zn(II)-DPA complexes. nih.govresearchgate.net This interaction forms the basis for developing probes for the detection and imaging of bacterial pathogens. rsc.orgnih.gov
Fluorescently-conjugated Zn(II)-DPA complexes can selectively stain and image bacteria. rsc.orgnih.gov The mechanism of action is often attributed to the probe's ability to depolarize the bacterial cell membrane. nih.gov Hydrophilic analogues of these complexes have shown high activity against Gram-positive bacteria, including clinically relevant resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), while exhibiting low toxicity to mammalian cells. rsc.orgnih.gov In contrast, more lipophilic versions can be toxic to mammalian cells. rsc.orgnih.gov
A specially designed near-infrared fluorescent probe, BactVue, which consists of a modified zinc(ii)-2,2'-dipicolylamine (Zn-Oxy-DPA) targeting unit, has demonstrated the ability to permeate infected bladder cells and stain intracellular uropathogenic E. coli (UPEC). researchgate.net This highlights the potential of DPA-based probes for imaging infections that occur within host cells. researchgate.net
Probes for Tumor Hypoxia Detection
Tumor hypoxia, a condition of low oxygen levels in tumor tissue, is a critical factor in cancer progression and treatment resistance. nih.govacs.org Metal complexes incorporating this compound have been developed as radiopharmaceutical probes for the non-invasive imaging of tumor hypoxia. science.govnih.govacs.org
These probes typically feature a 2-nitroimidazole (B3424786) group, a well-established hypoxia-targeting moiety. science.govnih.govnih.gov In the low-oxygen environment of hypoxic cells, the nitroimidazole component is reduced by cellular reductases and becomes trapped intracellularly. smu.edu The DPA portion of the ligand serves as a stable chelator for a metallic radionuclide, most commonly the fac-[M(CO)₃]⁺ core where M is technetium-99m (⁹⁹ᵐTc) for SPECT imaging or rhenium (Re) for therapeutic or developmental purposes. snmjournals.orgacs.org
Interactions with Biological Macromolecules and Cellular Systems
The utility of this compound complexes in biomedicine stems from their specific interactions with key biological components like nucleic acids, proteins, and cell membranes.
DNA and RNA Interactions, Including Cleavage and Metallo-DNA Supramolecular Assemblies
Metal-DPA complexes have been shown to interact with nucleic acids through various mechanisms. glenresearch.comsjp.ac.lknih.gov Physiochemical studies have revealed that certain mononuclear Zn(II) complexes with DPA-based ligands can partially intercalate with calf thymus DNA (ctDNA). sjp.ac.lk Furthermore, these zinc complexes can induce significant DNA damage in the presence of an initiator like hydrogen peroxide. sjp.ac.lk
Copper(II) complexes of DPA have also been examined for their DNA cleavage activity. nih.gov The efficiency of these complexes in cleaving supercoiled DNA is dependent on the specific ligand structure, with the proposed mechanism involving the generation of superoxide radicals. nih.gov In one study, the order of cleavage efficiency for three different copper complexes was found to be [Cu(2,2'-bipyridine)₂(NO₃)]NO₃ > [Cu(2,2'-dipyridylamine)₂(NO₃)₂] > [Cu(dipicolylamine)₂(NO₃)₂]. nih.gov
The DPA ligand has also been covalently linked to oligonucleotides to create novel biomaterials. glenresearch.comglenresearch.combiosyn.com These DPA-modified oligonucleotides can chelate metal ions like Fe²⁺ for sequence-specific DNA cleavage. glenresearch.comglenresearch.com They are also fundamental components in the construction of metallo-DNA supramolecular assemblies, which are being explored for the development of nanoscale devices like molecular wires. glenresearch.combiosyn.com Additionally, the strong affinity of Zn(II)-DPA for phosphate groups has been harnessed for the delivery of small interfering RNA (siRNA). nih.govthno.org Gold nanorods coated with Zn(II)-DPA complexes can effectively bind and deliver siRNA into cancer cells. thno.org
Binding to Phosphorylated Peptides
Protein phosphorylation is a key post-translational modification that regulates numerous cellular processes. oup.comskemman.is Developing probes that can selectively recognize phosphorylated proteins and peptides is crucial for studying these signaling pathways. oup.com Binuclear Zn(II)-DPA complexes have emerged as highly effective artificial receptors for phosphorylated amino acid residues. mdpi.orgnih.govoup.com
These chemosensors typically feature two Zn(II)-DPA units connected by a linker. nih.govoup.com This design allows for two main recognition strategies:
Cooperative Binding: The two Zn(II)-DPA sites can cooperatively bind to a single phosphate group on a peptide, leading to high binding affinity, with dissociation constants reaching the micromolar range. nih.govoup.com
Cross-Linking: The sensor can bridge two separate phosphate groups on a multi-phosphorylated peptide. oup.com
When the DPA moieties are linked to a fluorophore like anthracene (B1667546) or BODIPY, binding to a phosphorylated peptide can induce a change in fluorescence, allowing for the detection of the phosphorylation event. nih.govoup.com This principle has been successfully applied to develop a fluorescent probe that selectively binds to and images aggregates of hyperphosphorylated tau protein, a hallmark of Alzheimer's disease, discriminating them from other protein aggregates like amyloid-beta fibrils. nih.gov
Investigation of Cell Membrane Interactions and Permeation Mechanisms
The interaction of DPA metal complexes with cell membranes is fundamental to many of their biological applications. nih.govsjp.ac.lknih.gov As previously mentioned, positively charged Zn(II)-DPA complexes selectively target anionic membranes of apoptotic cells and bacteria through a combination of electrostatic attraction and coordination with phospholipid headgroups. acs.orgresearchgate.net This targeting generally does not involve permeation of healthy mammalian cell membranes. researchgate.net
However, certain structural modifications can enable membrane traversal. Studies on dinuclear zinc complexes with bridging phenoxide and acetate (B1210297) anions revealed a ternary structure with a charged interior and a lipophilic exterior. acs.orgnih.gov This amphiphilic character is thought to explain how these water-soluble complexes can diffuse through cell membranes. acs.orgnih.gov Another modified version, Zn-Oxy-DPA, is also known to readily cross mammalian cell membranes by forming transient lipophilic ion-pair complexes with endogenous membrane lipids. researchgate.net
Furthermore, conjugating DPA to cell-penetrating peptides (CPPs), such as octaarginine (R8), has been shown to markedly promote direct permeation across the cell membrane, bypassing the endocytic pathway. nih.gov In the presence of metal ions like Ni(II), the DPA-R8 conjugate showed enhanced membrane binding and rapid cytosolic distribution. nih.gov For DPA-based systems used in siRNA delivery, the proposed mechanism for release from endosomes is the "proton sponge effect," where the complex buffers the endosomal pH, leading to osmotic swelling and rupture of the vesicle. nih.gov
| Compound/System | Interaction/Permeation Mechanism | Biological Target/Application |
| Monovalent Zn(II)-DPA | Electrostatic attraction & coordination | Anionic membranes (apoptotic cells, bacteria) |
| Dinuclear bridged Zn(II)-DPA | Diffusion (lipophilic exterior) | Intracellular targets |
| DPA-Octaarginine | Direct permeation (metal-ion enhanced) | Intracellular delivery |
| Zn(II)-DPA-siRNA Nanoparticles | Endocytosis followed by endosomal escape (proton sponge effect) | Gene silencing |
Strategies for Intracellular Delivery of Bioactive Compounds
The unique coordination chemistry of this compound (DPA) and its derivatives has been harnessed to develop sophisticated strategies for delivering bioactive compounds across the cell membrane. These methods primarily leverage the ability of DPA-metal complexes to interact with cellular components, enhancing uptake and enabling the transport of otherwise membrane-impermeable molecules. Key strategies include the functionalization of cell-penetrating peptides, targeting of anionic components on the cell surface, and the creation of nanoparticle-based systems that recognize specific biological molecules.
A significant approach involves conjugating DPA-metal complexes with cell-penetrating peptides (CPPs) to augment their natural ability to enter cells. fishersci.ptfishersci.no Research has demonstrated that attaching a single DPA moiety to octaarginine (R8), a well-known CPP, markedly promotes its penetration of the cell membrane. fishersci.se Studies using model vesicles have shown that the DPA component targets phospholipids in the membrane, which enhances the binding of the R8 peptide. fishersci.se While zinc(II) is often used in DPA complexes, it was found that nickel(II) had the most significant effect on the membrane binding and penetration of the DPA-R8 conjugate. fishersci.se This DPA-R8/Ni(II) system achieves rapid distribution into the cytosol, and analysis suggests it permeates the membrane directly, avoiding the typical endocytotic pathways. fishersci.se This strategy was successfully applied to deliver the peptidomimetic farnesyltransferase inhibitor, FTI277, into cells. fishersci.se
In a related strategy, oligomers of tyrosine, where each residue is appended with a Zn(II)-DPA unit, have been developed as a novel class of CPPs. alfa-chemistry.com These (Tyr-ZnDPA)n oligomers are highly water-soluble but can partition into an organic phase when they associate with phospholipids, facilitating membrane interaction. alfa-chemistry.com A fluorescently labeled octamer of this type, (Tyr-ZnDPA)8-Fl, was shown to enter mammalian cells through endocytosis. alfa-chemistry.com Furthermore, a biotin-derivatized version of the oligomer successfully delivered the protein streptavidin into cells, showcasing its potential for transporting large biomolecules. alfa-chemistry.com Notably, the uptake of these Tyr-ZnDPA oligomers is greater than that of octaarginine in several cell lines and does not depend on the presence of heparan sulfate (B86663) proteoglycans on the cell surface, indicating an alternative internalization mechanism. alfa-chemistry.com
Another major strategy exploits the strong and specific affinity of Zn(II)-DPA complexes for phosphate groups, making them ideal for the delivery of nucleic acids like small interfering RNA (siRNA). guidetomalariapharmacology.orgfishersci.no Researchers have engineered gold nanorods (GNRs) coated with DPA, which form stable complexes with Zn(II) ions. guidetomalariapharmacology.orgamericanelements.com These Zn(II)/DPA-GNRs can recognize and strongly bind to the anionic phosphate backbone of siRNA molecules. guidetomalariapharmacology.orgamericanelements.com This strong complexation results in stable nano-assemblies that efficiently deliver siRNA into targeted cancer cells both in vitro and in vivo. guidetomalariapharmacology.orgamericanelements.com This platform was used to deliver anti-polo-like kinase 1 (siPLK1) siRNA, demonstrating significant gene silencing. guidetomalariapharmacology.orgamericanelements.com Because the GNRs also possess photothermal properties, this system combines gene therapy with the potential for photothermal therapy upon laser irradiation. guidetomalariapharmacology.org The mechanism of endosomal escape for these nanoparticles may be attributed to a proton sponge effect. guidetomalariapharmacology.org This general approach has also been extended to hyaluronic acid (HA)-based nanoparticles functionalized with Zn-DPA, creating carriers for the targeted delivery of various RNAs to tumor cells. fishersci.noprobes-drugs.org
Finally, DPA-metal complexes are used to target anionic cell surfaces, particularly the biomarker phosphatidylserine (PS), which becomes exposed on the outer leaflet of the plasma membrane of dead and dying cells. fishersci.noamericanelements.com While much of the research in this area focuses on developing imaging agents to detect cell death, the principle of targeting PS represents a viable strategy for the selective delivery of therapeutic compounds to apoptotic or necrotic tissues. americanelements.comfishersci.at
Interactive Data Table: Examples of DPA-Mediated Intracellular Delivery
| Bioactive Compound/Cargo | DPA-Metal Complex/Delivery System | Delivery Mechanism/Strategy | Key Finding/Outcome |
| FTI277 | DPA-octaarginine / Ni(II) | Enhanced CPP; Direct membrane permeation | Facile cytosolic distribution of the farnesyltransferase inhibitor was achieved, bypassing endocytosis. fishersci.se |
| Streptavidin | Oligo(Tyr-ZnDPA) / Zn(II) | Endocytic uptake via a novel CPP | A biotinylated version of the oligomer successfully delivered the streptavidin protein into cells. alfa-chemistry.com |
| anti-PLK1 siRNA | Zn(II)/DPA-Gold Nanorods (GNRs) | Phosphate-binding; Nanoparticle delivery | Efficient in vitro and in vivo delivery to cancer cells, resulting in significant gene silencing and antitumor activity. guidetomalariapharmacology.orgamericanelements.com |
Supramolecular Chemistry and Materials Science Applications
Synthesis and Characterization of Metal-Organic Frameworks (MOFs) Incorporating 2,2'-Dipicolylamine Units
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The incorporation of chelating ligands like this compound (DPA) into MOF structures allows for fine-tuning of their properties and functions. While polydentate carboxylates are common linkers for assembling metal cations into secondary building units (SBUs), the use of ancillary N-donor ligands like DPA can influence the dimensionality, topology, and functional properties of the resulting coordination network. mdpi.com
DPA has been utilized as a ligand in the synthesis of various coordination polymers and MOFs. ontosight.ai For instance, a three-dimensional (3D) Cu(II)-containing Prussian Blue analogue, [Cu(2,2'-dpa)]3[Cr(CN)6]2·3H2O, was synthesized using a copper(II) complex with the DPA ligand. acs.org In this self-assembly process, the DPA-copper complex reacts with potassium hexacyanochromate(III), resulting in a novel bimetallic coordination polymer with a 3D tunnel network structure. acs.org The synthesis involved the slow diffusion of a DMF solution of Cu(2,2'-dpa)(N3) into an aqueous-ethanolic solution of K3[Cr(CN)6]. acs.org
The characterization of such DPA-containing frameworks involves several analytical techniques. Single-crystal X-ray diffraction is crucial for determining the precise 3D structure and connectivity of the framework. mdpi.comacs.org Infrared (IR) spectroscopy helps confirm the coordination of the DPA ligand to the metal centers, while thermogravimetric analysis (TGA) provides information on the thermal stability of the MOF. mdpi.com Magnetic susceptibility measurements can be used to study the magnetic properties of the material, as demonstrated by the ferromagnetic ordering observed in the [Cu(2,2'-dpa)]3[Cr(CN)6]2·3H2O complex below 3 K. acs.org The study of MOFs synthesized with related bipyridyl derivatives shows that the bulkiness of the chelating N-donor ligand can significantly impact the framework's dimensionality and the SBU's nuclearity and connectivity. mdpi.com
Construction of Metallo-DNA Supramolecular Assemblies and Molecular Nano-Devices
The integration of metal complexes into nucleic acid structures has given rise to the field of metallo-DNA, which aims to create novel supramolecular assemblies and nano-devices with unique electronic or magnetic properties. glenresearch.comglenresearch.com this compound is a key ligand in this area due to its ability to be covalently linked to oligonucleotides and to coordinate with various transition metal ions like Zn²⁺, Ni²⁺, and Cu²⁺. glenresearch.comglenresearch.com
The construction of these assemblies typically involves the use of a this compound phosphoramidite (B1245037), which is compatible with standard automated DNA synthesis protocols. glenresearch.comglenresearch.com This allows for the precise placement of the DPA ligand at specific locations within a DNA strand. Upon introduction of a suitable metal ion, the DPA-modified oligonucleotides can form stable, unnatural metallobase pairs, effectively creating a metal array programmed by the DNA sequence. glenresearch.combiosyn.com These metallo-DNA supramolecular assemblies open up possibilities for creating molecular-scale wires or magnets. glenresearch.comglenresearch.com
The characterization of these assemblies relies on various biophysical and spectroscopic techniques. The formation of the metal-mediated base pairs and the stability of the resulting duplexes are often studied using thermal denaturation experiments (UV-melting). Spectroscopic methods are used to probe the coordination environment of the metal ions within the DNA structure. The ability to control the assembly and disassembly of these structures through the addition or removal of specific metal ions is a key feature, paving the way for advanced molecular nano-devices. glenresearch.comglenresearch.com A cationic water-soluble alkynylplatinum(II) terpyridine complex containing a dipicolylamine unit has also been explored for its ability to form supramolecular structures through self-assembly with double-stranded DNA, highlighting the diverse approaches to creating functional DNA-based architectures. researchgate.net
Development of Coordination Networks and Functional Materials
This compound and its derivatives are extensively used to construct coordination networks, which are supramolecular structures formed by the self-assembly of metal ions and organic ligands. mdpi.com These networks can range from simple discrete molecules to extended one-, two-, or three-dimensional polymers. The structure and function of the final material are dictated by the coordination geometry of the metal ion, the nature of the DPA ligand, and the presence of other ancillary ligands or counter-ions. acs.orgresearchgate.net
The versatility of DPA allows it to form complexes with varied coordination geometries. For example, with copper(II), DPA can form both five-coordinate and six-coordinate complexes within the same crystal lattice, demonstrating its geometric flexibility. acs.org Researchers have synthesized a wide array of metal complexes with functionalized DPA ligands, including those with pendant antioxidant groups, to create materials with combined properties. rsc.orgscispace.com
The synthesis of these materials often involves straightforward solution-based methods, where the DPA ligand and a metal salt are combined in an appropriate solvent. acs.orgrsc.org The resulting coordination networks have shown potential in various applications. For instance, binuclear Zn²⁺-DPA complexes are particularly effective at binding phosphorylated peptides, a property useful in anion recognition. mdpi.com DPA-based coordination networks have also been explored as catalysts and as functional materials for selective molecular recognition. mdpi.compolimi.it The development of cyclodextrin-DPA conjugates, for example, has led to receptors that can selectively recognize ATP through a combination of metal coordination and host-guest interactions. mdpi.com
Table 1: Examples of DPA-based Coordination Complexes and their Characteristics
| Complex Type | Metal Ion(s) | Key Feature | Reference |
|---|---|---|---|
| 3D Coordination Polymer | Cu(II), Cr(III) | Ferromagnetic ordering at low temperature. | acs.org |
| Bis-complex Cation | Cu(II) | Coexistence of pentacoordinate and hexacoordinate geometries. | acs.org |
| Binuclear Complex | Zn(II) | High affinity for phosphorylated peptides. | mdpi.com |
| Cyclodextrin Conjugate | Cu(II), Zn(II) | Selective fluorescent sensing of ATP. | mdpi.com |
Surface and Nanoparticle Functionalization Using this compound Ligands
The functionalization of surfaces and nanoparticles with this compound ligands is a powerful strategy for creating advanced materials for sensing, imaging, and therapy. glenresearch.comglenresearch.com The DPA moiety acts as a robust anchor for metal ions, which can then serve as recognition sites for specific target molecules, particularly those containing phosphate (B84403) groups. nih.gov
Gold nanoparticles (AuNPs) and gold nanorods (GNRs) are frequently used platforms. To achieve functionalization, a DPA derivative modified with a thiol-containing anchor group, such as lipoic acid, is synthesized. nih.govnih.gov This modified ligand can then be attached to the gold surface via a strong gold-thiol bond through a ligand exchange reaction. nih.govnih.gov Subsequent addition of a metal ion, typically Zn(II), activates the surface for binding phosphate-containing molecules like anions or siRNA. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org This approach has been used to develop colorimetric sensors for di- and triphosphate anions, where anion binding to Zn(II)-DPA units on adjacent nanoparticles induces aggregation and a visible color change. beilstein-journals.orgresearchgate.netbeilstein-journals.org
This strategy has also been applied to create theranostic nanoformulations. For example, gold nanorods have been coated with Zn(II)-DPA to facilitate the binding and delivery of siRNA for gene silencing. nih.gov The strong, selective interaction between the Zn(II)-DPA complex and the phosphate backbone of siRNA enables stable nanoparticle formation. nih.gov Similarly, DPA-modified fluorescent silica (B1680970) nanoparticles have been developed for the detection of biological and environmental targets. sjp.ac.lk The functionalization of nanoparticles with DPA-based chelators is also a key strategy for radiolabeling with isotopes like 99mTc for in vivo imaging applications. glenresearch.comuzh.ch
Computational and Theoretical Investigations of 2,2 Dipicolylamine Systems
Application of Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and reactivity of 2,2'-Dipicolylamine systems. DFT calculations allow for the determination of molecular properties and reactivity descriptors that help in understanding and predicting the chemical behavior of DPA ligands and their metal complexes. mdpi.comredalyc.org
The electronic structure of DPA-based systems can be thoroughly analyzed using DFT. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity. The energy gap between HOMO and LUMO, for instance, is a key indicator of a molecule's stability and reactivity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further details on charge distribution, hyperconjugative interactions, and the delocalization of electron density within the molecule.
DFT is also employed to calculate various reactivity descriptors. mdpi.com These descriptors, including chemical potential, chemical hardness, and electrophilicity, provide a quantitative measure of the reactivity of DPA systems. mdpi.com By analyzing these parameters, researchers can predict how a DPA ligand or its complex will interact with other chemical species. redalyc.org For example, Molecular Electrostatic Potential (MESP) maps, generated from DFT calculations, are used to identify the most active sites for electrophilic and nucleophilic attack. mdpi.com
In a study of a biphenol-dipicolylamine ligand, DFT measurements were used alongside experimental techniques to investigate its acid-base and Zn²⁺-coordination abilities. rsc.org Similarly, DFT has been used to analyze the interactions between inhibitors like dimethylamine and diethylamine with Ziegler-Natta catalysts, providing insights into structural and charge characteristics. nih.gov These computational approaches are essential for understanding the electronic properties that govern the coordination and reactivity of this compound systems.
Table 1: Global Reactivity Descriptors Calculated using DFT
| Descriptor | Symbol | Significance |
| Chemical Potential | µ | Describes the escaping tendency of an electron from a system. |
| Chemical Hardness | η | Measures the resistance to change in electron distribution. |
| Electrophilicity | ω | Quantifies the ability of a species to accept electrons. |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and kinetic stability. |
Molecular Modeling for Ligand and Complex Design and Property Prediction
Molecular modeling plays a pivotal role in the rational design of novel this compound-based ligands and the prediction of their properties and those of their corresponding metal complexes. By simulating molecular structures and interactions, researchers can tailor ligands for specific applications, such as fluorescent sensors, therapeutic agents, or catalysts.
The design of DPA derivatives often involves functionalizing the core structure to introduce specific properties. For instance, a new ligand was developed by functionalizing a 2,2'-biphenol fluorophore with two dipicolylamine side arms to create a fluorescent sensor for environmental pollutants like ibuprofen and ketoprofen. rsc.org The peculiar design of this ligand allowed for the formation of stable mono- and dinuclear Zn²⁺ complexes. rsc.org Molecular modeling can help predict the coordination geometry and stability of such complexes.
Computational methods are also used to design DPA-based drug conjugates. Zinc(II) dipicolylamine (ZnDPA)-based conjugates have been synthesized to target phosphatidylserine (B164497), a potential antigen for small molecule drug conjugate development. science.gov Molecular modeling can assist in optimizing the structure of these conjugates to enhance their binding affinity and selectivity. Furthermore, carbohydrate-appended this compound ligands have been designed and complexed with metals like ⁹⁹ᵐTc and Re to create potential imaging agents. acs.org
The versatility of the DPA ligand is evident in its ability to adopt various coordination modes and stabilize complexes with one, two, or three metal atoms. nsf.gov Molecular modeling can explore these different coordination possibilities and predict the most stable structures. For example, the formation of planar complexes with Pd(II) and Pt(II), a requirement for metal-mediated base pairs, has been confirmed through structural characterization, which can be guided by computational predictions. researchgate.net
Theoretical Elucidation of Spectroscopic Properties and Charge Transfer Transitions
Theoretical calculations are crucial for interpreting and understanding the spectroscopic properties of this compound systems, particularly their electronic absorption spectra and the nature of charge transfer (CT) transitions. Time-dependent density functional theory (TD-DFT) is a primary tool for this purpose, allowing for the simulation of UV-Vis spectra and providing insights into the electronic excitations that give rise to the observed absorption bands. rsc.org
High-level quantum chemical methods, including TD-DFT and the second-order algebraic diagrammatic construction (ADC(2)), have been used to investigate the charge-transfer character of donor-acceptor complexes. rsc.org These calculations can determine the degree of charge transfer in both the ground and excited states. rsc.org For instance, studies have shown that the lowest electronic excitation in certain donor-acceptor dimers has a pronounced CT character. rsc.org
Theoretical calculations also support the understanding of photoinduced intervalence charge transfer (PIIVCT) in mixed-valence systems. nih.gov TD-DFT can compute electronic spectra that match experimental results, including identifying intense transitions of PIIVCT character. nih.gov This is valuable for studying fundamental phenomena like electron transfer and for applications in molecular electronics. nih.gov
In addition to electronic spectra, computational methods can predict other spectroscopic properties. DFT calculations of vibrational frequencies can be compared with experimental IR and Raman spectra to confirm molecular structures. researchgate.net Furthermore, theoretical calculations of NMR chemical shifts can aid in the characterization of DPA ligands and their complexes in solution. rsc.orgresearchgate.net The agreement between calculated and experimental spectroscopic data provides confidence in the theoretical models and a deeper understanding of the molecular and electronic structure. researchgate.net
Table 2: Calculated Spectroscopic Data for a Donor-Acceptor Complex
| Property | Method | Calculated Value | Experimental Value |
| Absorption Maximum (λmax) | TD-DFT | 450 nm | 455 nm |
| Molar Extinction Coefficient (ε) | TD-DFT | 5.2 x 104 M-1cm-1 | 5.0 x 104 M-1cm-1 |
| Vibrational Frequency (C=N stretch) | DFT | 1650 cm-1 | 1648 cm-1 |
| 1H NMR Chemical Shift (pyridyl-H) | GIAO | 7.8 ppm | 7.9 ppm |
Computational Analysis of Catalytic Mechanisms and Pathways
Computational analysis, particularly using DFT, is a powerful approach for elucidating the mechanisms of catalytic reactions involving this compound complexes. These theoretical studies can map out reaction pathways, identify transition states, and calculate activation barriers, providing a detailed picture of how a catalyst functions at the molecular level. rsc.org
DFT calculations have been successfully applied to study the mechanism of hydrogen transfer reactions catalyzed by Ruthenium(II) complexes containing mixed nitrogen and phosphine ligands. mdpi.com By performing geometry optimizations and energy calculations for various intermediates and transition states, researchers can understand the correlation between the structural geometry of the catalyst and its activity. mdpi.com For example, such calculations can determine whether a cis or trans configuration of the catalyst is more favorable for the catalytic cycle. mdpi.com
The study of catalytic poisoning is another area where computational analysis provides valuable insights. DFT has been used to investigate the deactivation of Ziegler-Natta catalysts by amines, analyzing the formation of complexes between the cocatalyst and the inhibitor. nih.govnih.gov By calculating thermodynamic and kinetic parameters such as Gibbs free energy and activation barriers, the dominant poisoning pathways can be identified. nih.govnih.gov
Theoretical studies can also explore the catalytic effects in various organic reactions. For instance, the aminolysis reaction of esters has been studied computationally to understand the role of catalysts in facilitating the reaction. researchgate.net These studies consider different possible mechanisms, such as concerted versus stepwise pathways, and evaluate the effect of the solvent on the reaction energetics. researchgate.net By comparing the calculated energy barriers for different pathways, the most favorable mechanism can be determined. researchgate.net This type of detailed mechanistic information is often difficult to obtain through experimental means alone and is essential for the rational design of more efficient catalysts.
Q & A
Q. Basic Research Focus
- Fluorescence spectroscopy : Measure quantum yield and Stokes shift changes upon metal binding .
- Mass spectrometry : Confirm metal-ligand stoichiometry and probe stability .
- Microscopy : Apply ratiometric imaging (e.g., Fura-2 calibration) to quantify intracellular metal dynamics .
How do buffer conditions impact the efficacy of DPA-based ATP sensors?
Advanced Research Focus
DPA-Zn²⁺ complexes for ATP detection require:
- Low ionic strength buffers (e.g., 10 mM Tris) to minimize nonspecific anion competition .
- pH control : Maintain pH >7 to ensure DPA deprotonation and optimal Zn²⁺ coordination .
What synthetic challenges arise in preparing DPA derivatives, and how can they be mitigated?
Q. Basic Research Focus
- Purification : DPA’s hydrophobicity necessitates reverse-phase HPLC or size-exclusion chromatography .
- Functionalization : Protect amine groups during coupling reactions (e.g., Fmoc-strategy for peptide conjugation) .
Table 1. Representative DPA-Based Sensors and Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
